Silver;sodium
Description
Overview of Chemical Systems and Compounds Containing Silver and Sodium
The chemical relationship between silver and sodium is predominantly characterized by their behavior as an alloy system. Unlike combinations of elements that readily form discrete, stoichiometric compounds, silver and sodium exhibit limited miscibility. The Ag-Na phase diagram reveals a significant miscibility gap in the liquid state, meaning that over a wide range of compositions and temperatures, the two molten metals will not form a homogeneous solution.
Under normal conditions, stable intermetallic compounds of silver and sodium are not observed. Instead, a limited solid solution of sodium in silver can be formed. This means that a small amount of sodium atoms can dissolve into the crystal lattice of silver without changing silver's fundamental crystal structure.
In more specialized research contexts, the focus shifts to the nanoscale. Scientists have investigated the properties of bimetallic silver-sodium clusters. These are aggregates of a small number of silver and sodium atoms, which can be synthesized under specific laboratory conditions. The study of these nanoclusters provides insights into how the properties of materials change at the atomic level.
Historical Context of Silver-Sodium Chemical Research
The study of metallic alloys has a long history, with early metallurgists empirically developing alloys for various purposes. For instance, as early as the 12th century, artisans were creating solder from copper and silver to join pieces of silverwork. ias.ac.in The scientific investigation of alloy systems, including those containing silver, gained momentum with the development of modern chemistry and metallurgy.
Early research into silver alloys was often driven by practical applications, such as improving hardness or tarnish resistance. nist.gov The development of techniques like X-ray diffraction and thermal analysis allowed for the systematic study of phase diagrams. While specific historical milestones for the Ag-Na system are not as prominently documented as for more common alloys, its study is part of the broader scientific endeavor to understand the principles of metallic bonding and alloy formation. The addition of trace amounts of sodium to aluminum-silicon alloys to modify their properties has been a known practice for over half a century, highlighting the long-standing interest in the effects of alkali metals in alloy systems. ias.ac.in
Scope and Significance of Silver-Sodium Systems in Contemporary Chemical Science
In modern chemical science, the interest in silver-sodium systems has evolved, with a significant focus on nanotechnology and materials science. The synthesis and characterization of bimetallic nanoparticles, including those containing silver, is a vibrant area of research. mdpi.comresearchgate.net These nanoparticles can exhibit unique optical, electronic, and catalytic properties that differ from their bulk counterparts. atamanchemicals.com
The catalytic potential of silver-containing nanoclusters is of particular interest. ucsb.edursc.org By controlling the size and composition of these clusters, researchers aim to develop highly efficient and selective catalysts for various chemical reactions. mdpi.comresearchgate.net For example, the synthesis of silver-containing bimetallic nanoparticles often involves the use of sodium-containing reducing agents like sodium borohydride (B1222165) or sodium citrate (B86180). acs.orgrsc.orgresearchgate.net
Furthermore, the study of silver-sodium interactions contributes to fundamental knowledge in materials science. For instance, the ion exchange between sodium and silver ions in materials like soda-lime glass is a process that can lead to the formation of silver nanoparticles within the glass matrix, altering its properties. mpg.deresearchgate.net In the field of advanced ceramics, the substitution of sodium ions with silver ions in certain perovskite structures has been shown to enhance piezoelectric properties. mdpi.com
The investigation of silver-sodium systems, from their basic phase behavior to the properties of their nanostructures, continues to be a relevant field of study, offering potential advancements in catalysis, materials science, and nanotechnology. rsc.orgmdpi.comnih.gov
Interactive Data Table: Properties of Silver-Sodium Systems
| Property | Description | Value/Observation |
| Miscibility | The ability of two substances to mix and form a homogeneous solution. | Silver and sodium exhibit a significant miscibility gap in the liquid state. |
| Intermetallic Compounds | Compounds formed between two or more metallic elements. | No stable intermetallic compounds are formed under normal conditions. |
| Solid Solution | A solid-state solution of one or more solutes in a solvent. | A limited solid solution of sodium in silver is possible. |
| Nanoclusters | Small aggregates of atoms, typically a few to several hundred atoms in size. | Bimetallic silver-sodium clusters can be synthesized for research purposes. |
Table of Compound and System Names
| Name |
| Silver-Sodium Alloy |
| Silver-Sodium Solid Solution |
| Silver-Sodium Clusters |
| Silver Nitrate (B79036) |
| Sodium Borohydride |
| Sodium Citrate |
| Soda-Lime Glass |
| Silver-Sodium Bimetallic Nanoparticles |
Properties
CAS No. |
38782-42-2 |
|---|---|
Molecular Formula |
AgNa |
Molecular Weight |
130.858 g/mol |
IUPAC Name |
silver;sodium |
InChI |
InChI=1S/Ag.Na |
InChI Key |
KIIUTKAWYISOAM-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Ag] |
Origin of Product |
United States |
Synthesis Methodologies of Silver Sodium Containing Systems
Precipitation and Crystallization Techniques
Precipitation and crystallization are fundamental techniques in chemistry for the formation of solid materials from a solution. These methods are widely used to synthesize a variety of silver-sodium compounds, ranging from simple halides to more complex carboxylates and mixed salts. The principle behind these techniques involves the reaction of soluble precursors in a solvent, leading to the formation of a product that is insoluble or has limited solubility under the given conditions, thus precipitating or crystallizing out of the solution.
The synthesis of silver halides (AgX, where X = Cl, Br, I) through the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a sodium halide (NaX) is a classic and straightforward precipitation reaction. chim.lu When aqueous solutions of silver nitrate and a sodium halide are mixed, the silver and halide ions combine to form a highly insoluble precipitate of the corresponding silver halide. chim.lu The sodium and nitrate ions remain in the solution as spectator ions, forming soluble sodium nitrate (NaNO₃). chim.lu
The general reactions are as follows:
AgNO₃(aq) + NaCl(aq) → AgCl(s) + NaNO₃(aq) chim.lu
AgNO₃(aq) + NaBr(aq) → AgBr(s) + NaNO₃(aq) chim.lu
AgNO₃(aq) + NaI(aq) → AgI(s) + NaNO₃(aq) chim.lu
The resulting silver halide precipitates have characteristic colors: silver chloride is white, silver bromide is a cream or off-white color, and silver iodide is yellow. rsc.org These reactions are often utilized in qualitative analysis to test for the presence of halide ions. rsc.org The physical properties of the precipitates, such as particle size and morphology, can be influenced by factors like reactant concentrations, temperature, and the presence of stabilizing agents. In some applications, such as the preparation of silver nanowires, sodium halides like NaCl and NaBr are used to control the release rate of silver ions, thereby influencing the growth and morphology of the final product. mdpi.com
Table 1: Synthesis of Silver Halides from Sodium Halides
| Silver Halide | Sodium Halide Reactant | Silver Salt Reactant | Precipitate Color |
| Silver Chloride (AgCl) | Sodium Chloride (NaCl) | Silver Nitrate (AgNO₃) | White |
| Silver Bromide (AgBr) | Sodium Bromide (NaBr) | Silver Nitrate (AgNO₃) | Cream/Off-white |
| Silver Iodide (AgI) | Sodium Iodide (NaI) | Silver Nitrate (AgNO₃) | Yellow |
Silver carboxylates, which are metal derivatives of fatty acids, can be synthesized by reacting a sodium carboxylate with silver nitrate. wikipedia.orgnih.gov A prominent example is the formation of silver stearate (B1226849) (AgC₁₈H₃₅O₂) from sodium stearate (NaC₁₈H₃₅O₂). wikipedia.orgcecri.res.in This reaction is typically carried out in an aqueous medium where a dispersion of sodium stearate is treated with a silver nitrate solution. nih.govcecri.res.in The reaction leads to the precipitation of silver stearate, which forms platelet-like crystals with a lamellar structure. nih.gov
The synthesis process involves a diffusion-controlled mechanism where the reaction between the sodium soap and silver nitrate primarily occurs in the solution phase. nih.gov Initially, small nanoparticles of silver stearate (approximately 5 nm) are formed, which then aggregate to form larger, loosely packed embryonic crystals that eventually mature into the final silver stearate crystals. nih.gov
This method is significant in the preparation of materials for photothermographic imaging, where silver carboxylates serve as a source of silver ions. nih.gov The reaction can be influenced by the presence of other substances; for instance, the reaction of silver halide crystals with a sodium stearate solution can lead to the formation of a silver stearate phase on the surface of the halide crystals. imaging.org
Table 2: Synthesis of Silver Stearate
| Reactant 1 | Reactant 2 | Product |
| Sodium Stearate (NaC₁₈H₃₅O₂) | Silver Nitrate (AgNO₃) | Silver Stearate (AgC₁₈H₃₅O₂) |
Mixed silver-sodium salts are compounds that incorporate both silver and sodium cations within their crystal lattice. An example of such a compound is silver sodium sulphite dihydrate (AgNaSO₃·2H₂O). The synthesis of this mixed salt can be achieved through the reaction of silver sulphite with sodium sulphite. One documented preparation involves the thermal decomposition of silver sulphite in the presence of sodium sulphite. sciencemadness.org
The crystallization of these mixed salts is dependent on specific conditions such as temperature and reactant concentrations. For instance, in the production of sodium sulfite, crystallization below 35°C yields the heptahydrate form (Na₂SO₃·7H₂O). raagco.com The formation of the mixed silver-sodium salt would similarly be influenced by such parameters. The crystal structure of silver sodium sulphite dihydrate has been determined, confirming its composition. iucr.org
Chemical Reduction Methods for Nanomaterial Synthesis
Chemical reduction is a dominant and versatile approach for the synthesis of metallic nanoparticles, including silver nanoparticles (AgNPs). These methods involve the reduction of a metal salt, in this case, a silver salt like silver nitrate, using a reducing agent. The choice of reducing agent and stabilizing agent, as well as reaction conditions, plays a crucial role in controlling the size, shape, and stability of the resulting nanoparticles. Sodium compounds often play a dual role as both reducing and stabilizing agents in these syntheses.
Sodium borohydride (B1222165) (NaBH₄) is a strong reducing agent commonly used for the rapid synthesis of silver nanoparticles. unizg.hrrsc.org In this method, an aqueous solution of silver nitrate is treated with a solution of sodium borohydride, often at low temperatures (e.g., in an ice bath) to control the reaction rate. unizg.hrresearchgate.net The borohydride ions (BH₄⁻) reduce the silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles. ijert.org
The reaction can be represented as: AgNO₃ + NaBH₄ → Ag + ½H₂ + ½B₂H₆ + NaNO₃ unizg.hr
A large excess of sodium borohydride is typically used not only to ensure the complete reduction of silver ions but also to act as a stabilizer for the newly formed nanoparticles. unizg.hrijert.org The borohydride anions adsorb onto the surface of the silver nanoparticles, creating a negative charge that prevents aggregation through electrostatic repulsion. unizg.hr The resulting silver nanoparticle solution often exhibits a characteristic yellow color due to the surface plasmon resonance of the nanoparticles. unizg.hrijert.org The size of the nanoparticles synthesized using this method is typically in the range of 10-20 nm. researchgate.netijert.org
Table 3: Key Parameters in Sodium Borohydride Reduction for AgNP Synthesis
| Parameter | Role/Effect | Typical Conditions |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Reduces Ag⁺ to Ag⁰ |
| Precursor | Silver Nitrate (AgNO₃) | Source of silver ions |
| Stabilizer | Excess Sodium Borohydride, PVP (Polyvinylpyrrolidone) | Prevents nanoparticle aggregation |
| Temperature | Controls reaction rate | Often chilled in an ice bath |
| Particle Size | Dependent on reaction conditions | Typically 10-20 nm |
Trisodium (B8492382) citrate (B86180) (Na₃C₆H₅O₇) is a versatile reagent in the synthesis of silver nanomaterials, capable of acting as both a reducing agent and a stabilizing (capping) agent. unmul.ac.idrroij.com The Turkevich method, a well-known procedure, utilizes sodium citrate to reduce silver nitrate in a boiling aqueous solution. unmul.ac.id The citrate ions reduce the silver ions to silver atoms, and also adsorb onto the surface of the growing nanoparticles, preventing their aggregation. rroij.com The reaction is visually indicated by a color change from colorless to yellow. humanjournals.com
The size and shape of the silver nanoparticles can be tuned by varying the ratio of citrate to silver nitrate, the temperature, and the pH of the reaction mixture. nih.gov For example, using a mixture of sodium citrate and tannic acid at 100°C can produce monodisperse spherical silver nanoparticles of around 30 nm. nih.gov
Sodium citrate is also a key component in the synthesis of anisotropic silver nanostructures, such as nanoplates. In these syntheses, sodium citrate often works in conjunction with other reagents like sodium borohydride and hydrogen peroxide (H₂O₂). acs.org While sodium borohydride acts as the primary reducing agent, citrate serves as a shape-directing agent and stabilizer. acs.org The presence of citrate is considered essential for the formation of silver nanoplates. acs.org In some seed-mediated growth methods for triangular silver nanoplates, silver seeds are capped with citrate. bohrium.com
Table 4: Role of Sodium Citrate in Silver Nanomaterial Synthesis
| Synthesis Type | Role of Sodium Citrate | Other Key Reagents | Resulting Nanomaterial |
| Nanoparticle Synthesis | Reducing and Stabilizing Agent | Silver Nitrate | Spherical Silver Nanoparticles |
| Nanoplate Synthesis | Shape-directing Agent, Stabilizer | Silver Nitrate, Sodium Borohydride, Hydrogen Peroxide | Silver Nanoplates |
| Seed-mediated Growth | Capping Agent for Seeds | Silver Nitrate, CTAB, KBH₄, Ascorbic Acid, NaOH | Triangular Silver Nanoplates |
Microwave-Assisted and Photochemical Routes in the Presence of Sodium Species
The synthesis of silver-sodium containing systems can be significantly enhanced through the use of microwave-assisted and photochemical methods. These techniques offer rapid, efficient, and often more environmentally friendly alternatives to conventional heating methods for the production of nanomaterials. The presence of sodium species, such as sodium citrate or sodium borohydride, often plays a crucial role as reducing or stabilizing agents in these processes.
Microwave-Assisted Synthesis:
Microwave-assisted synthesis utilizes the efficient heating of reagents through microwave irradiation. This method can dramatically reduce reaction times and produce nanoparticles with a more uniform size distribution. wisc.educapes.gov.br In a typical microwave-assisted synthesis of silver nanoparticles, a silver salt like silver nitrate (AgNO₃) is reduced in the presence of a sodium-containing compound. For instance, sodium alginate can act as both a stabilizer and a reducer in a green, microwave-assisted synthesis process. capes.gov.brexlibrisgroup.com The reaction parameters, including the concentration of sodium alginate and silver nitrate, pH, and irradiation time, have a significant impact on the size, distribution, and formation rate of the resulting silver nanoparticles. capes.gov.brexlibrisgroup.com Another approach involves using ethanol (B145695) as a reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a stabilizing agent, where rapid heating via microwave irradiation contributes to the formation of monodispersed particles. wisc.edu The addition of a sodium chloride (NaCl) solution can then be used to induce aggregation of the nanoparticles. wisc.edu
A study demonstrated a rapid, green microwave-based method for producing high-quality silver nanoparticles using starch as a stabilizing agent and various pentose (B10789219) carbohydrates as reducing agents. davidpublisher.com In a different approach, a silver nitrate aqueous solution was heated in a domestic microwave oven, followed by the addition of sodium citrate to induce the formation of brownish-yellow silver nanoparticle colloids. acs.org
Photochemical Synthesis:
Photochemical routes employ light, often in the ultraviolet (UV) or visible range, to initiate the reduction of silver ions to form nanoparticles. researchgate.netmdpi.com This method offers excellent spatial and temporal control and avoids the need for harsh chemical reagents. beilstein-journals.org Trisodium citrate (TSC) is a commonly used reagent in photochemical synthesis, where it can function as both a reducing and a stabilizing agent upon activation by UV radiation. mdpi.comresearchgate.net The parameters of this process, including the concentration of TSC, UV intensity, and exposure time, are critical in controlling the synthesis of the silver nanoparticles. mdpi.com
One of the significant advantages of photochemical synthesis is the ability to "activate" the reaction as needed by premixing the reactants and then irradiating the solution. mdpi.comresearchgate.net Different light sources can be used to produce nanoparticles with varying morphologies; for example, blue light-emitting diodes (LEDs) can yield decahedral silver nanoparticles, while red LEDs can produce nanoprisms. mdpi.com Research has shown that irradiating spherical silver nanoparticle seeds with green LEDs can lead to the formation of silver nanoprisms. beilstein-journals.org Another photochemical approach involves using a one-component photoinitiator system and visible light irradiation to reduce silver ions in the presence of a silver salt like silver nitrate. mdpi.com
| Synthesis Route | Energy Source | Key Sodium Species | Role of Sodium Species | Typical Product | Reference(s) |
| Microwave-Assisted | Microwave Irradiation | Sodium Alginate | Reducing and Stabilizing Agent | Spherical Silver Nanoparticles | capes.gov.brexlibrisgroup.com |
| Microwave-Assisted | Microwave Irradiation | Sodium Citrate | Reducing Agent | Silver Nanoparticles | acs.org |
| Microwave-Assisted | Microwave Irradiation | Sodium Chloride | Aggregating Agent | Aggregated Silver Nanoparticles | wisc.edu |
| Photochemical | UV Radiation | Trisodium Citrate (TSC) | Reducing and Stabilizing Agent | Silver Nanoparticles | mdpi.comresearchgate.net |
| Photochemical | Visible Light (LED) | Sodium Borohydride | Reducing Agent | Silver Nanoprisms | beilstein-journals.orgmdpi.com |
Role of Sodium-Containing Stabilizing Agents (e.g., Carboxymethyl Cellulose (B213188) Sodium, Polyvinylpyrrolidone (PVP), Albumin)
In the synthesis of silver nanoparticles, stabilizing agents are crucial for controlling particle growth, preventing aggregation, and ensuring the long-term stability of the colloidal suspension. Several sodium-containing compounds are effective in this role.
Carboxymethyl Cellulose Sodium (CMC-Na):
Carboxymethyl cellulose (CMC), often used as its sodium salt, is a polymer that can act as both a reducing and a stabilizing agent in the synthesis of silver nanoparticles (AgNPs). nih.gov In a typical chemical reduction method, CMC-Na is dissolved in water, and a silver nitrate solution is added, sometimes with the addition of sodium hydroxide (B78521) (NaOH), followed by heating to produce CMC-AgNPs. nih.gov CMC is frequently employed as a stabilizer in aqueous media when other compounds are used as the primary reducing agents. nih.gov The use of CMC provides an eco-friendly and cost-effective method for producing stable AgNPs. nih.gov Hydrogels based on sodium-carboxymethylcellulose can also serve as a matrix for the in-situ formation of stable silver nanoparticles. scirp.org In some syntheses, sodium borohydride is used as a reducing agent in conjunction with CMC, which acts as a capping agent. mdpi.com The size of the resulting nanoparticles can be influenced by the concentration of silver nitrate and the duration of photoirradiation. scirp.org
Polyvinylpyrrolidone (PVP):
Polyvinylpyrrolidone (PVP) is a widely used polymer stabilizer in the synthesis of metal nanoparticles. researchgate.net It prevents aggregation and controls the size of the nanoparticles, leading to a more stable colloidal solution. researchgate.netchalcogen.ro In a common method, silver nitrate is reduced by a reducing agent like sodium borohydride in the presence of PVP. chalcogen.ropk.edu.pl The concentration of PVP has a significant effect on the morphology and optical properties of the resulting silver nanoparticles. chalcogen.ro While a low concentration of PVP may be insufficient to prevent agglomeration, higher concentrations (e.g., 1.0% to 10.0%) lead to the formation of smaller nanoparticles with a narrow size distribution. chalcogen.ro The interaction between PVP and silver occurs through the carbonyl group and nitrogen atom of the pyrrolidine (B122466) ring. researchgate.netjnanoparticle.com
Albumin:
Bovine Serum Albumin (BSA) and other forms of albumin can also be utilized in the synthesis of silver nanoparticles. In some methods, silver nanoparticles are first synthesized via chemical reduction using a precursor like silver nitrate and a reducing agent such as sodium citrate. researchgate.net Subsequently, the nanoparticles are coated with BSA using a wet impregnation method. researchgate.net Albumin can also function as a reducing agent itself. scirp.org By adjusting the pH with a substance like ammonium (B1175870) hydroxide, the reducing properties of albumin can be harnessed to reduce silver ions. scirp.org Computational studies using all-atom molecular dynamics simulations have been employed to understand the interaction between silver nanoparticles and human serum albumin (HSA), where sodium ions are added to neutralize the system for simulation purposes. acs.org
| Stabilizing Agent | Typical Synthesis Method | Role of Stabilizer | Key Findings | Reference(s) |
| Carboxymethyl Cellulose Sodium (CMC-Na) | Chemical reduction with heating | Reducing and Stabilizing Agent | Produces stable, eco-friendly AgNPs. Particle size is controllable. | nih.govscirp.org |
| Polyvinylpyrrolidone (PVP) | Chemical reduction with NaBH₄ | Stabilizing and Size-Controlling Agent | PVP concentration influences nanoparticle size and prevents aggregation. | researchgate.netchalcogen.ropk.edu.pl |
| Albumin (e.g., BSA) | Wet impregnation after initial synthesis or direct reduction | Coating or Reducing Agent | Can be used to coat pre-formed nanoparticles or directly reduce silver ions. | researchgate.netscirp.org |
Synthesis of Complex Silver-Sodium Compounds
Beyond nanoparticle systems, silver and sodium are integral components of more complex inorganic and coordination compounds.
Preparation of Silver Sodium Hydrogen Zirconium Phosphate (B84403) and Related Compounds
Silver sodium hydrogen zirconium phosphate is a synthetic inorganic polymer with a three-dimensional framework of sodium hydrogen zirconium phosphate. epa.gov This structure contains evenly spaced cavities where silver is incorporated, providing antimicrobial properties. epa.gov The synthesis of such materials often involves ion-exchange processes.
A general method for preparing nanoscale zirconium phosphate silver-carrying composite inorganic antimicrobial agents involves several steps:
Preparation of Nanoscale Zirconium Phosphate Carrier : This is achieved by reacting an aqueous solution of zirconium oxychloride with a sufficient amount of sodium dihydrogen phosphate aqueous solution. google.com
Ultrafiltration : The resulting nanoscale zirconium phosphate carriers are purified using an ultrafiltration membrane system to remove by-products like chloride ions. google.com
Antimicrobial Metal Ion Adsorption and Displacement : The purified carrier is then exposed to an aqueous solution containing silver ions to allow for adsorption and displacement reactions. google.com
Final Powder Preparation : The product is filtered, washed, dried, and calcined to obtain the final antimicrobial powder. google.com
Another approach involves preparing a zirconium hydrogen phosphate dispersion, adjusting the pH with sodium hydroxide, heating, and then slowly adding silver nitrate followed by a reducing agent like sodium borohydride or glucose. google.com The resulting material is then filtered, washed, and dried. google.com The layered structure of silver sodium zirconium hydrogenphosphate allows for the potential exchange of ions, which is key to its applications. ontosight.ai
Synthesis of Silver/Sodium Bisphosphonate Salts as Molecular Solid Solutions
Bisphosphonates are a class of compounds known for their applications in treating bone-related disorders. acs.orgfigshare.com The incorporation of silver into bisphosphonate structures can create dual-action compounds with both bone-targeting and antimicrobial properties.
The synthesis of silver/sodium alendronate salts can be achieved through a general procedure where silver acetate (B1210297) is dissolved in a water/acetonitrile mixture. Acetic acid is added to prevent the formation of silver oxide. This solution is then mixed with an aqueous solution of sodium alendronate salt. The reaction mixture is stirred and left to crystallize at low temperatures (2–8 °C), yielding colorless crystals. acs.org This process results in the formation of rare molecular solid solutions of silver/sodium alendronates. acs.orgfigshare.com
| Compound Type | Starting Materials | Key Steps | Product Characteristics | Reference(s) |
| Silver Sodium Hydrogen Zirconium Phosphate | Zirconium oxychloride, Sodium dihydrogen phosphate, Silver nitrate | Reaction, Ultrafiltration, Ion-exchange, Calcination | Inorganic polymer with antimicrobial silver ions in a zirconium phosphate framework. | epa.govgoogle.com |
| Silver/Sodium Alendronate Salts | Silver acetate, Sodium alendronate | Dissolution, Mixing, Crystallization at low temperature | Molecular solid solutions with dual biological activities. | acs.org |
Formation of Sodium Silver Thiosulphate Complexes
Sodium thiosulfate (B1220275) (Na₂S₂O₃) reacts with silver ions to form soluble complexes. patsnap.com This reaction is fundamental in photographic fixing, where sodium thiosulfate is used to dissolve unreacted silver halides from photographic film by forming soluble silver thiosulfate complexes. patsnap.comrsc.org
The formation of these complexes typically involves the reaction of a silver salt, such as silver nitrate or a silver halide, with a solution of sodium thiosulfate. phytotechlab.comwikipedia.org The stoichiometry of the resulting complex depends on the relative concentrations of the reactants. For instance, with an excess of thiosulfate, the complex [Ag(S₂O₃)₂]³⁻ is predominantly formed. rsc.orgphytotechlab.com If a smaller excess of thiosulfate is used, the complex Ag₂(S₂O₃)₃⁴⁻ may be formed. google.com
A typical laboratory preparation involves preparing separate stock solutions of sodium thiosulfate and silver nitrate. phytotechlab.com The silver nitrate solution is then slowly added to the sodium thiosulfate solution to form the desired complex. phytotechlab.com These complexes are of interest not only in photography but also as potential alternatives to cyanide in the extraction of gold from ores. wikipedia.org
Synthesis of Silver-Sodium Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The inclusion of both silver and sodium in these structures can lead to novel materials with interesting properties.
One example is the synthesis of silver(I) coordination polymers using 2-sulfoterephthalic acid monosodium salt (NaH₂stp). doi.org By reacting silver nitrate with NaH₂stp and sodium hydroxide in a water/ethanol mixture and allowing for slow evaporation, a 3D supramolecular structure, [Ag₃(2-stp)(H₂O)]n, can be obtained. doi.org
Another route to silver-containing coordination polymers involves the reaction of silver nitrate and sodium azide (B81097) with an organic nitrogen-donor ligand. This can be carried out under thermal gradient conditions to yield a new silver(I) coordination polymer. sid.ir These polymers can then serve as precursors for the preparation of metallic silver nanoparticles through calcination at elevated temperatures. sid.ir
Structural Elucidation and Characterization Techniques
X-ray Crystallography Studies
X-ray diffraction studies have been successfully employed to determine the crystal structures of various mixed silver-sodium salts.
Silver Sodium Sulphite Dihydrate (AgNaSO₃·2H₂O): The crystal structure of silver sodium sulphite dihydrate has been determined from three-dimensional X-ray diffractometer data. The compound crystallizes in the triclinic space group Pī. minsky.ai The structure was solved using Patterson and Fourier methods and refined to provide detailed atomic positions and bond lengths. minsky.ai Key crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | Pī |
| a | 5.949(5) Å |
| b | 9.277(9) Å |
| c | 5.465(3) Å |
| α | 101.06(8)° |
| β | 90.65(6)° |
| γ | 117.29(6)° |
| Formula Units (Z) | 2 |
Silver/Sodium Halosodalites: While specific silver/sodium halomethanesulfonates were not detailed in the search, extensive crystallographic work has been conducted on silver-sodium halosodalites. These are aluminosilicate (B74896) minerals with a cage-like framework structure that can encapsulate different ions. minsky.aimaterialsproject.org The structures of silver-exchanged sodium halosodalites (Na₈X₂(SiAlO₄)₆, where X = Cl⁻, Br⁻, I⁻) have been determined using Rietveld refinement of high-resolution powder X-ray diffraction data. minsky.aimaterialsproject.org These studies show that the unit cell dimensions are dependent on the type and concentration of the encapsulated halide anion and the ratio of sodium to silver cations. minsky.aimaterialsproject.org
Silver Orthophosphates: Silver orthophosphate (Ag₃PO₄) is a well-characterized cubic crystal. wikipedia.orgextramarks.comnih.gov It is typically synthesized via a precipitation reaction between a soluble silver salt, like silver nitrate (B79036), and a soluble orthophosphate, such as disodium (B8443419) hydrogen phosphate (B84403). extramarks.comnih.gov While this synthesis involves a sodium salt, the final product is generally pure Ag₃PO₄ without incorporation of sodium into the crystal lattice. extramarks.comnih.gov Its structure has been confirmed by X-ray crystallography to be body-centered cubic. extramarks.comnih.gov Literature specifically detailing the single-crystal X-ray structure of a mixed silver-sodium orthophosphate salt is not readily available.
The solid-state structures of mixed silver-sodium salts reveal distinct coordination environments for the two metal ions, reflecting their different bonding preferences.
In AgNaSO₃·2H₂O, the silver atom is nearly linearly coordinated by a sulfur atom and an oxygen atom from the sulphite group, with Ag-S and Ag-O distances of 2.474 Å and 2.194 Å, respectively. minsky.ai This arrangement results in a chain-like structure for the AgSO₃⁻ component. minsky.ai The sodium ion, in contrast, is octahedrally coordinated by three oxygen atoms from sulphite ions and three oxygen atoms from water molecules, with an average Na-O distance of 2.418 Å. minsky.ai This octahedral geometry is common for sodium ions.
The bonding in these mixed compounds is a hybrid of types. The interactions involving sodium are predominantly ionic. tandfonline.com Silver, a d¹⁰ metal, can form bonds with significant covalent character, particularly in its interactions with softer ligands like sulfur. dtic.mil This is evident in the linear coordination of Ag⁺, which arises from the mixing of d and s orbitals. du.ac.in In halosodalites, the Ag⁺ and Na⁺ ions are located within the aluminosilicate cages, where their coordination is dictated by the framework atoms and the encapsulated halide ions. minsky.ainih.gov
Molecular solid solutions are crystalline solids in which one component is incorporated into the crystal lattice of another. Several silver-sodium systems are rare examples of such materials, allowing for the fine-tuning of properties by varying the cation ratio.
Silver/Sodium Alendronates: A notable example is found in silver/sodium alendronates, which are bisphosphonate salts. materialsproject.org Research has shown that it is possible to synthesize a series of these compounds where sodium ions are progressively replaced by silver ions in the crystal lattice, forming true molecular solid solutions. materialsproject.org This allows for the adjustment of the silver cation concentration within the compound, which is significant for tuning its biological activity. materialsproject.org
Silver/Sodium Halosodalites: Silver-exchanged sodium halosodalites also form solid solutions. minsky.ainih.gov By replacing Na⁺ with Ag⁺ through ion exchange, a solid-solution structure is formed where cages within the sodalite framework have different cation contents. minsky.aimaterialsproject.org These materials can be considered organized assemblies of Na₄₋ₙAgₙX³⁺ clusters encapsulated by the sodalite framework. minsky.ai
Spectroscopic Characterization
Spectroscopic techniques are vital for probing the electronic environment and bonding within silver-sodium compounds. Methods like Nuclear Quadrupole Resonance (NQR) and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information to diffraction studies.
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that detects the interaction between the electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the electric field gradient (EFG) at its location. researchgate.net It is particularly sensitive to the electronic environment around halogen nuclei (e.g., ³⁵Cl, ⁸¹Br, ¹²⁷I), making it an excellent tool for investigating halogen-metal bonding. researchgate.net
The NQR frequency is highly dependent on the nature of the chemical bonds to the halogen atom. researchgate.net Studies on metal-halide complexes have shown that bridging halogen atoms have lower NQR frequencies than terminal ones. In compounds like silver chloroacetate, secondary bonding interactions between chlorine and silver atoms lead to unusually low ³⁵Cl NQR frequencies. While NQR is a powerful method for probing such halogen-metal interactions, specific NQR studies on mixed silver-sodium systems containing halides were not found in the literature search. However, the technique remains highly applicable for characterizing the Ag-X and Na-X bonding environments in materials like silver-sodium halosodalites.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. dtic.mil It is widely used to identify the functional groups present in a molecule. In the context of silver-sodium complexes, FTIR helps to confirm the coordination of ligands to the metal ions.
The characterization of silver/sodium alendronate solid solutions provides a clear example of FTIR's utility. materialsproject.org The FTIR spectra of these compounds show characteristic vibrational bands that confirm the structure of the alendronate ligand. Key bands can be assigned to specific functional groups, and shifts in these bands upon complexation can provide evidence of metal-ligand coordination.
The table below lists selected FTIR absorption bands for two examples of silver/sodium alendronate solid solutions. materialsproject.org
| Vibrational Mode | C₄H₁₈Ag₀.₆₁NNa₀.₃₉O₁₀P₂ (cm⁻¹) | C₄H₁₈Ag₀.₉₁NNa₀.₀₉O₁₀P₂ (cm⁻¹) |
|---|---|---|
| N-H/O-H stretching | 3479 | 3479 |
| C-H stretching | 3031, 2959, 2789 | 3053, 2959, 2786 |
| N-H bending | 1637, 1603, 1535 | 1636, 1602, 1533 |
| P-O stretching | 1041, 1011 | 1036, 1009 |
| P-C stretching | 913 | 914 |
The presence of bands associated with the phosphonate (B1237965) (P-O) and amine (N-H) groups, and their positions in the spectra, are indicative of the complex's structure. materialsproject.org
Optical Spectrophotometry and Surface Plasmon Resonance (SPR) Analysis in Silver Nanoparticle Systems
Optical spectrophotometry is a fundamental technique for characterizing silver-containing nanomaterials, primarily through the phenomenon of Localized Surface Plasmon Resonance (LSPR). LSPR is the collective oscillation of conduction electrons on the surface of a nanoparticle when excited by incident light of a specific wavelength. nanocomposix.comcytodiagnostics.comacs.org This interaction leads to exceptionally efficient absorption and scattering of light, giving silver nanoparticle solutions their distinct colors, which are typically yellow for smaller spherical particles. nanocomposix.comacs.org
The precise wavelength of the LSPR peak is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding medium. nanocomposix.comcytodiagnostics.com This sensitivity allows UV-Visible (UV-Vis) spectrophotometry to be a powerful tool for monitoring the synthesis and stability of silver nanoparticles. For instance, in syntheses involving sodium-containing reagents like trisodium (B8492382) citrate (B86180) or sodium borohydride (B1222165), the growth of nanoparticles can be tracked by observing the emergence and evolution of the LSPR peak. mdpi.comijpbs.com
As spherical silver nanoparticles increase in size, their LSPR peak broadens and shifts to longer wavelengths, an effect known as a red-shift. nanocomposix.comcytodiagnostics.com Conversely, aggregation of nanoparticles causes the surface plasmons of adjacent particles to couple, also resulting in a red-shift and often the appearance of a secondary peak at longer wavelengths. nanocomposix.comcytodiagnostics.com This principle is used to monitor the stability of colloidal silver solutions; a decrease in the primary LSPR peak intensity and the growth of a secondary peak indicate particle aggregation. cytodiagnostics.com
In bimetallic systems, such as those combining silver and gold, SPR properties can be finely tuned over a broad range of the visible spectrum by controlling the composition and structure (e.g., core-shell). researchgate.netfrontiersin.orgmdpi.com This tunability offers enhanced functionalities for applications in sensing and optics that are not achievable with single-component nanoparticles. mdpi.com
| Parameter | Effect on LSPR Peak | Reference |
| Increase in Nanoparticle Size | Red-shift (shift to longer wavelengths) and broadening | nanocomposix.comcytodiagnostics.com |
| Nanoparticle Aggregation | Red-shift and appearance of a secondary peak | nanocomposix.comcytodiagnostics.com |
| Change in Local Refractive Index | Peak position shifts | nanocomposix.com |
| Anisotropic Shapes (e.g., triangles, rods) | Appearance of multiple LSPR peaks | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complexation and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment and structure of silver-containing compounds and complexes in solution. Silver has two NMR-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, both of which have a nuclear spin of ½. huji.ac.ilnorthwestern.edu This spin value results in very narrow NMR signals, which is advantageous for high-resolution studies. However, both isotopes are characterized by very low magnetogyric ratios, leading to very low sensitivity, which is a significant challenge in Ag NMR. huji.ac.il Of the two, ¹⁰⁹Ag is generally the preferred isotope for NMR studies as it is slightly more sensitive. huji.ac.il
The chemical shift of silver is highly sensitive to its coordination environment, including the nature of the ligands, concentration, and temperature. huji.ac.il This sensitivity makes Ag NMR a valuable tool for studying the complexation of silver ions. The chemical shift range for silver is extensive, covering approximately 1500 ppm. northwestern.edu
A major practical issue in Ag NMR is the very long spin-lattice relaxation times (T₁), which can be on the order of tens to hundreds of seconds. This necessitates long delays between successive scans, making data acquisition time-consuming. To circumvent this, a paramagnetic relaxation agent, such as iron(III) nitrate, can be added to the sample to shorten the relaxation times and expedite the experiment. huji.ac.il
In systems involving both silver and sodium, NMR could theoretically be used to probe the interactions between the two ions and their surrounding ligands, although direct Ag-Na coupling is not typically observed. Separate NMR experiments for ¹⁰⁹Ag and ²³Na would provide information on the respective environments of each nucleus. For instance, changes in the ²³Na NMR signal upon interaction with a silver complex could indicate the formation of a larger silver-sodium assembly or a change in the sodium ion's solvation sphere. nih.gov Heteronuclear NMR experiments, such as ¹H-¹⁰⁹Ag HMQC or ³¹P-¹⁰⁹Ag HSQC, are also employed to elucidate the structure of silver complexes by correlating the silver nucleus with nearby protons or phosphorus atoms in ligands. northwestern.eduresearchgate.net
| Isotope | Spin (I) | Natural Abundance (%) | Relative Sensitivity (vs. ¹H) |
| ¹⁰⁷Ag | 1/2 | 51.839 | 6.62 x 10⁻⁵ |
| ¹⁰⁹Ag | 1/2 | 48.161 | 1.01 x 10⁻⁴ |
| ²³Na | 3/2 | 100 | 9.27 x 10⁻² |
Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry for Electronic Characterization
Ultraviolet-Visible (UV-Vis) absorption spectrophotometry is an indispensable technique for the electronic characterization of silver-based systems, particularly nanoparticles. The unique optical properties of silver nanoparticles are dominated by the Localized Surface Plasmon Resonance (LSPR), which gives rise to a strong absorption band typically in the 400-450 nm range for spherical particles. ijpbs.comresearchgate.net The position and shape of this absorption band are directly related to the electronic state of the nanoparticle's surface and are influenced by factors such as particle size, shape, and aggregation state. ingentaconnect.com
In the synthesis of silver nanoparticles, where sodium-containing compounds like sodium citrate or sodium borohydride are often used as reducing agents, UV-Vis spectrophotometry serves as a primary method for confirming their formation. ijpbs.comresearchgate.net The appearance of the characteristic LSPR peak provides clear evidence that silver ions (Ag⁺) have been reduced to metallic silver (Ag⁰). The intensity of the absorption peak is indicative of the concentration of the nanoparticles being formed. ijpbs.com
Furthermore, the technique allows for the assessment of the size distribution of the nanoparticles. According to Mie theory, smaller, monodisperse spherical nanoparticles exhibit a single, sharp LSPR peak. As the particle size increases or the size distribution broadens, the peak shifts to longer wavelengths (red-shifts) and becomes broader. ingentaconnect.com For instance, silver nanoparticles with a diameter of around 10 nm show an absorption maximum near 400 nm, while 100 nm particles absorb closer to 500 nm. cytodiagnostics.com The presence of multiple peaks can indicate the formation of non-spherical shapes, such as nanoplates or nanorods. researchgate.net Therefore, UV-Vis spectroscopy provides a rapid and reliable method for the initial electronic and structural characterization of silver-sodium nanoparticle systems. mdpi.com
Microscopic and Morphological Characterization
Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Silver Stearate (B1226849) Microstructure Formation
Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a specialized technique that allows for the direct visualization of nanoscale structures in their native, solution-state. nih.govresearchgate.net This is achieved by rapidly plunge-freezing a thin layer of the sample solution, which vitrifies the solvent and preserves the delicate self-assembled structures without the artifacts associated with drying or staining. nih.govnih.gov
Cryo-TEM has been instrumental in elucidating the formation mechanism of silver stearate microstructures resulting from the reaction of silver nitrate with sodium stearate. nih.gov Unlike the reaction with lithium stearate, which proceeds via vesicle formation, the use of sodium stearate leads to a process driven by micelle aggregation. nih.gov Cryo-TEM studies reveal that the sodium stearate micelles aggregate, and upon the introduction of silver nitrate, these aggregates serve as templates for the nucleation and subsequent growth of silver stearate crystals. nih.gov This technique allows for the observation of intermediate stages of self-assembly and crystallization, providing insights that are not accessible through statistical-average methods like scattering. The cation (in this case, sodium) plays a critical role in controlling the initial self-assembly of the stearate, which in turn dictates the reaction kinetics and the morphology of the final silver stearate crystals. The use of sodium stearate results in the formation of significantly larger silver stearate crystals compared to when lithium stearate is used. nih.gov
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for Nanoparticle Morphology and Size
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are high-resolution imaging techniques that provide detailed information about the morphology, size, and surface characteristics of nanoparticles.
Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultrathin sample. youtube.com It provides direct images of nanoparticles, allowing for precise measurement of their size, size distribution, and shape. researchgate.netyoutube.com In the context of silver-sodium systems, where silver nanoparticles are often synthesized using sodium-containing reducing agents, TEM analysis confirms the formation of discrete particles and reveals their morphology, which is commonly quasi-spherical. researchgate.netorientjchem.org TEM can resolve individual particles, making it possible to construct histograms of size distribution from the analysis of many particles in an image. researchgate.net High-resolution TEM (HR-TEM) can even visualize the lattice fringes of the crystalline nanoparticles, providing information about their crystal structure. orientjchem.org
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that generates a topographical map of a surface with nanoscale resolution. azooptics.com An AFM scans a sharp tip attached to a cantilever across the sample surface, measuring the forces between the tip and the surface to create a 3D image. azooptics.comazonano.com For nanoparticle characterization, AFM provides quantitative data on size (particularly height), shape, and surface texture. azooptics.com It is particularly advantageous because it can image samples without the need for special coatings and can provide 3D topographical information, which is a key benefit over 2D projection techniques like TEM. azonano.com AFM studies have been used to characterize the size and dispersion of silver nanoparticles, showing, for example, that particles can be spherical with a smooth surface. researchgate.net
| Technique | Information Provided | Advantages |
| TEM | Particle size, shape, size distribution, crystallinity (HR-TEM) | Direct imaging, high resolution, internal structure visualization |
| AFM | 3D topography, particle height, surface roughness, size | 3D imaging, quantitative height data, minimal sample prep |
X-ray Diffraction (XRD) for Crystalline Phase Identification in Silver-Sodium Systems
X-ray Diffraction (XRD) is a primary and non-destructive analytical technique used to determine the crystalline structure and identify the phases present in a material. forcetechnology.commalvernpanalytical.com The technique works by directing X-rays onto a sample and measuring the angles and intensities of the scattered beams. Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint" for that specific phase. forcetechnology.commalvernpanalytical.com
In the analysis of silver-sodium systems, XRD is crucial for confirming the crystalline nature of the synthesized materials. For silver nanoparticles produced via chemical reduction using sodium-containing compounds, XRD patterns typically show distinct diffraction peaks corresponding to the face-centered cubic (FCC) crystal structure of metallic silver. nih.govresearchgate.net The observed peaks can be indexed to specific crystallographic planes, such as (111), (200), (220), and (311), which are characteristic of FCC silver (JCPDS File No. 04-0783). nih.govresearchgate.net The absence of other peaks indicates the high purity of the metallic silver phase. researchgate.net
XRD is also used to identify the crystalline phases in more complex silver-sodium systems, such as mixed silver sodium halides. For example, in the synthesis of silver nanowires where sodium chloride (NaCl) and sodium bromide (NaBr) are used, XRD can identify the resulting silver halide crystals. researchgate.netmdpi.com Studies have shown that depending on the precursors, phases such as AgCl, AgBr, or a mixed silver bromochloride (AgBr₁₋ₓClₓ) crystal can be formed. researchgate.netmdpi.com The position of the diffraction peaks for the mixed halide phase shifts depending on the molar ratio of chloride to bromide, providing information on the composition of the crystal. mdpi.com This demonstrates XRD's capability to not only identify phases but also to provide insights into the atomic-level structure of complex silver-sodium materials. fiveable.me
Typical XRD Peaks for FCC Silver Nanoparticles
| 2θ Angle (°) | Miller Indices (hkl) |
| ~38.1 | (111) |
| ~44.3 | (200) |
| ~64.4 | (220) |
| ~77.4 | (311) |
Theoretical and Computational Investigations of Silver Sodium Interactions
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly adept at determining the geometric and electronic properties of molecules and materials, making it invaluable for studying silver-sodium interactions.
DFT calculations are extensively used to predict the fundamental properties of bimetallic silver-sodium (Ag-Na) clusters. By systematically evaluating clusters of varying sizes and compositions (e.g., AgnNam), researchers can determine their most energetically favorable geometric structures and corresponding electronic characteristics.
Detailed Research Findings: Studies on bimetallic clusters reveal that their geometric, energetic, and electronic properties are highly sensitive to both composition and size. researchgate.net For small clusters, DFT can distinguish between planar (2D) and three-dimensional (3D) ground-state geometries. researchgate.netderpharmachemica.com For instance, many small pure silver clusters are known to favor planar configurations, while larger clusters typically adopt more compact, 3D structures. researchgate.netresearchgate.net When sodium atoms are introduced, the stability and structure can change significantly. DFT calculations have been used to compare pure silver and sodium clusters, finding that the structures of anionic silver and sodium clusters can be very similar. researchgate.net
Key properties evaluated through DFT include binding energy per atom, average bond lengths, ionization potential, electron affinity, and the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap. researchgate.net The HOMO-LUMO gap is a critical indicator of a cluster's chemical reactivity. researchgate.net These calculations allow for the identification of "magic number" clusters, which exhibit enhanced stability compared to their neighbors. rsc.org The trends identified through these theoretical calculations can be confirmed by comparing them with experimental data where available, such as reactivity studies involving carbon monoxide adsorption. researchgate.net
Table 1: Summary of DFT Predictions for Bimetallic Silver-Sodium Clusters This table is representative of typical data obtained from DFT studies on bimetallic clusters.
| Cluster Composition | Predicted Ground State Geometry | Binding Energy (eV/atom) | HOMO-LUMO Gap (eV) | Average Ag-Na Bond Length (Å) |
|---|---|---|---|---|
| AgNa | Linear | 0.85 | 1.54 | 2.95 |
| Ag2Na2 | Planar Rhombus | 1.10 | 1.21 | 3.01 |
| Ag4Na4 | 3D Segregated | 1.45 | 0.98 | 3.05 |
| Ag8Na | 3D (Na on surface) | 1.98 | 0.75 | 3.10 |
DFT is a crucial tool for modeling the thermodynamics of ion exchange processes, such as the replacement of sodium ions (Na+) by silver ions (Ag+) within zeolite frameworks. metu.edu.tracs.org Zeolites, with their porous crystalline structures and charge-balancing extra-framework cations, are ideal systems for such studies. uq.edu.aursc.org
Detailed Research Findings: To model Ag+/Na+ exchange, periodic DFT calculations are performed on the zeolite's unit cell. acs.orgresearchgate.net A key initial step involves determining the partial atomic charges of the framework atoms (silicon, aluminum, and oxygen) and the electrostatic charges at the crystal-solution interface. metu.edu.tracs.org These calculations provide a detailed understanding of the electrostatic potential within the zeolite pores, which governs cation location and mobility. researchgate.net
Researchers can then calculate the exchange energies by substituting Na+ ions with Ag+ ions at various possible crystallographic sites within the zeolite structure. rsc.org These calculations help identify the most energetically favorable sites for Ag+ ions. Studies on zeolites like LTA and faujasite (Zeolite X) show that the inclusion of solvent effects, either through explicit water molecules or an implicit dielectric medium, is necessary for accurately predicting ion exchange energies and behavior in aqueous environments. acs.orgrsc.org DFT models have been successfully used to compute structural parameters and atomic charges for various zeolites prior to more extensive molecular dynamics simulations. researchgate.netresearchgate.net
DFT simulations can elucidate the nature of the interaction between silver clusters and various ligands, which is fundamental to understanding their behavior in complex chemical environments, such as biological systems or catalytic processes that often contain sodium salts. tandfonline.comnih.gov
Detailed Research Findings: Computational studies have modeled the interaction of small silver clusters (containing one to five atoms) with monosaccharides like glucose and glyceraldehyde, which can act as reducing and capping agents in green synthesis methods. nih.govacs.org By optimizing the geometry of the silver cluster-monosaccharide complex, researchers can identify the primary interaction sites, which are typically the oxygen atoms of the carbohydrate. nih.govacs.org The analysis of the resulting electronic structure, often using tools like the Electron Localization Function, helps to explain the reduction process where electrons are transferred from the ligand to the silver ions. nih.gov
Other DFT studies have investigated the competitive ligation of Ag+ by water and ammonia (B1221849) molecules. researchgate.net These simulations reveal a delicate balance between the preference of Ag+ for specific coordination geometries (such as linear coordination with two ligands) and the ability of the surrounding solvent network to form stabilizing hydrogen bonds. researchgate.net In sodium-containing biological media, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the silver cluster and its immediate ligands with DFT, have been used to determine the structure of DNA-stabilized silver clusters where Ag+ ions interact with the nucleobases. tandfonline.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time based on classical mechanics. This technique is exceptionally well-suited for studying the dynamic evolution of complex systems, providing insights into processes like ion diffusion and exchange mechanisms that occur over timescales from picoseconds to microseconds.
MD simulations are employed to visualize and quantify the dynamics of Ag+/Na+ ion exchange in both ordered crystalline materials like zeolites and disordered glassy systems. acs.orgresearchgate.net
Detailed Research Findings: In crystalline systems such as LTA-type zeolites, MD simulations can directly track the movement of ions between an electrolyte solution and the zeolite crystal. metu.edu.truq.edu.au By running long simulations (on the nanosecond scale), researchers can observe multiple ion exchange events, allowing for the calculation of ion exchange rates and diffusion coefficients. researchgate.net These simulations have shown that parameters such as ion concentration, temperature, and crystal thickness significantly affect the exchange rates, reproducing experimentally established relationships. acs.org The simulations assume first-order kinetics for the ion-exchange process to analyze the rate of ion release and uptake. metu.edu.tr
In glassy systems, such as sodosilicate or boroaluminosilicate glasses, MD is used to simulate the substitution of sodium ions with silver ions, a process used in chemical strengthening of glass. researchgate.netnih.gov Simulations can model the migration and subsequent clustering of silver atoms within the glass matrix after the ion exchange. researchgate.net By analyzing the atomic trajectories, the mechanisms of ion movement through the disordered network can be understood, and key metrics like the linear network dilation coefficient can be calculated to predict the effectiveness of the strengthening process. nih.gov
Table 2: Parameters Investigated in MD Simulations of Ag+/Na+ Ion Exchange This table summarizes key variables and outputs from typical MD studies on ion exchange.
| System Type | Input Parameters Varied | Key Outputs/Findings | Relevant Citations |
|---|---|---|---|
| Zeolite LTA in Aqueous Solution | Temperature, Ion Concentration, Crystal Thickness | Ion exchange rates, Exchange ratios, Diffusion coefficients | metu.edu.tr, uq.edu.au, acs.org |
| Sodosilicate Glass | Annealing Treatment Time, Ag Concentration | Ag cluster size distribution, Ag migration pathways | researchgate.net |
| Boroaluminosilicate Glass | Glass Composition (B₂O₃/SiO₂, Al₂O₃/SiO₂) | Linear Network Dilation Coefficient (LNDC), Compressive Stress | nih.gov |
| Chalcogenide Glass | Temperature, Ag Doping Level | Ag+ ion mobility, Diffusion mechanism, Trapping centers | arxiv.org, arxiv.org |
MD simulations provide a veritable "computational microscope," offering a time-resolved, atomic-scale view of the behavior of all components within a silver-sodium environment. nih.gov This includes not only the silver and sodium ions but also solvent molecules and host matrix atoms. nih.gov
Detailed Research Findings: Simulations can reveal the dynamic behavior of water molecules and ions, which are often critical for function. nih.gov In studies of Ag+/Na+ exchange in zeolites, MD simulations track the positions of all atoms, providing insights into how water molecules solvate the cations and facilitate their movement through the zeolite's channels and cages. researchgate.net
In other contexts, mixed quantum-classical MD simulations have been used to study the interaction of an excess electron with a single Ag+ or Na+ cation in bulk water. nih.gov These simulations show different behaviors for the two ions: a contact pair is formed for sodium, whereas a more polarized, excitonic state is observed for silver, highlighting fundamental differences in their interaction with their immediate environment at the atomic level. nih.gov For glassy systems, MD simulations can reveal how the glass network structure adapts to the presence of different ions and can be used to analyze the formation and stability of silver nanoclusters within a sodium-rich glass matrix. researchgate.net Furthermore, MD can be used to investigate the atomic diffusion and crystallization behavior of pure silver itself, providing a baseline for understanding its dynamics in more complex, mixed-ion environments. researchgate.net
Reaction Mechanisms Involving Silver and Sodium Species
Precipitation and Exchange Reactions
Double Displacement Reactions Between Silver Salts and Sodium Salts (e.g., AgNO3 with NaCl)
The reaction between aqueous solutions of silver nitrate (B79036) (AgNO₃) and sodium chloride (NaCl) is a classic example of a double displacement reaction, also known as a salt metathesis or precipitation reaction. thoughtco.comvedantu.comck12.org In this type of reaction, the cations and anions of the two reactant salts exchange partners, leading to the formation of two new compounds. thoughtco.com
When dissolved in water, both silver nitrate and sodium chloride, being ionic compounds, dissociate into their respective ions: Ag⁺ and NO₃⁻ from silver nitrate, and Na⁺ and Cl⁻ from sodium chloride. doubtnut.comquora.com The mixing of these solutions brings all four ions into contact. rsc.org The driving force for the reaction is the formation of an insoluble product, which precipitates out of the solution. thoughtco.comquora.com In this case, silver ions (Ag⁺) and chloride ions (Cl⁻) combine to form silver chloride (AgCl), a white solid that is poorly soluble in water. vedantu.comrsc.orgyoutube.comharvard.edu The sodium (Na⁺) and nitrate (NO₃⁻) ions remain in the solution as spectator ions, forming soluble sodium nitrate (NaNO₃). quora.comyoutube.com
This reaction is typically very fast because it involves the electrostatic attraction between oppositely charged ions that are already present in the solution, rather than the breaking of covalent bonds which requires more energy. doubtnut.com The formation of the solid precipitate, AgCl, effectively removes the product from the solution, driving the reaction to completion. quora.comquora.com The rate of precipitation is influenced by the concentrations of the reactants; for a precipitate to form, the product of the concentrations of the silver and chloride ions must exceed the solubility product (Ksp) of silver chloride. quora.com
Ion Exchange Kinetics and Mechanisms in Glasses and Zeolites (Ag⁺ for Na⁺)
The exchange of silver ions (Ag⁺) for sodium ions (Na⁺) in solid matrices like glasses and zeolites is a crucial process in various technological applications. This ion exchange is a diffusion-controlled process where the rate is influenced by several factors including the properties of the solid matrix, temperature, and the concentration of the ions. acs.orgmetu.edu.tr
In Glasses:
The Ag⁺-Na⁺ ion exchange in glass is often performed by immersing the sodium-containing glass in a molten salt bath of silver nitrate (AgNO₃). cas.czmdpi.com At elevated temperatures, below the glass transition temperature, the sodium ions in the glass matrix become mobile and can be replaced by silver ions from the molten salt. mdpi.com This process can be described as a diffusion phenomenon coupled with a chemical reaction, particularly in float glass where tin used in the manufacturing process can reduce Ag⁺ to metallic silver (Ag⁰). cas.cz
The mechanism involves the interdiffusion of Ag⁺ and Na⁺ ions, where the smaller Na⁺ ions diffuse out of the glass and are replaced by the larger Ag⁺ ions. The rate of this exchange is influenced by the mobility of the ions within the glass structure and the establishment of an equilibrium at the glass-melt interface. cas.czresearchgate.netacs.org The process can be enhanced by applying an electric field, which drives the ions and can lead to a more uniform distribution of silver ions within the glass. researchgate.net A two-step ion exchange process can also be employed, first exchanging smaller ions like Li⁺ for Na⁺, followed by the exchange of Ag⁺. mdpi.comoptica.org
In Zeolites:
Zeolites, with their porous crystalline structures containing mobile extra-framework cations, are excellent ion exchangers. researchgate.netuq.edu.au LTA (Linde Type A) zeolites, for instance, can have their sodium ions exchanged for silver ions when placed in an aqueous solution containing Ag⁺. acs.orgresearchgate.netuq.edu.au This process is fundamental for preparing silver-exchanged zeolites (Ag-LTA) used for their antibacterial properties. acs.orgresearchgate.netuq.edu.au
The kinetics of the Ag⁺-Na⁺ exchange in zeolites are typically assumed to follow first-order kinetics. acs.orgmetu.edu.tr The rate of exchange is dependent on factors such as the concentration of ions both inside and outside the zeolite, the temperature, and the thickness of the zeolite crystal or membrane. acs.orgmetu.edu.trresearchgate.net Molecular dynamics simulations have been used to study these dynamics, showing that the electrostatic charges of the zeolite framework and the interactions at the crystal-solution interface play a significant role. acs.orgresearchgate.net The thermodynamic affinity for Ag⁺ can vary depending on the type of zeolite (e.g., X, Y, mordenite), with different selectivities observed for hydrated and amminated silver ions. rsc.org
Redox Mechanisms
Chemical Reduction of Silver Ions by Sodium-Containing Reducing Agents (e.g., NaBH₄, Sodium Citrate)
The synthesis of silver nanoparticles often involves the chemical reduction of silver ions (Ag⁺) from a precursor like silver nitrate (AgNO₃) using sodium-containing reducing agents. Sodium borohydride (B1222165) (NaBH₄) and sodium citrate (B86180) (Na₃C₆H₅O₇) are two of the most commonly used reagents for this purpose. nih.govunmul.ac.id
Using Sodium Borohydride (NaBH₄):
Sodium borohydride is a strong reducing agent that can rapidly reduce silver ions to metallic silver (Ag⁰). unizg.hr The reaction is generally represented as: AgNO₃ + NaBH₄ → Ag + ½H₂ + ½B₂H₆ + NaNO₃ unizg.hr
In this process, a large excess of NaBH₄ is often used. unizg.hr Sodium borohydride serves a dual role: it not only reduces the Ag⁺ ions but also acts as a stabilizer for the newly formed silver nanoparticles. unizg.hrnih.gov The borohydride ions (BH₄⁻) adsorb onto the surface of the silver nanoparticles, creating a negative surface charge that prevents the particles from aggregating due to electrostatic repulsion. unizg.hrnih.govresearchgate.net However, an excessively high concentration of NaBH₄ can increase the ionic strength of the solution, leading to aggregation. unizg.hr The reaction mechanism is thought to be dominated by colloidal interactions rather than classical nucleation and growth, involving the formation of intermediate species containing borohydride and small silver particles. osti.govacs.org
Using Sodium Citrate (Na₃C₆H₅O₇):
Sodium citrate is a weaker reducing agent compared to sodium borohydride and is also widely used for the synthesis of silver nanoparticles. imim.pl Similar to NaBH₄, sodium citrate also functions as both a reducing agent and a capping/stabilizing agent. unmul.ac.idresearchgate.netindexcopernicus.com The reduction of Ag⁺ by citrate typically requires heating to boiling. unmul.ac.id
During the synthesis, citrate ions reduce Ag⁺ to Ag⁰, and the citrate molecules also adsorb onto the surface of the nanoparticles, providing stability and preventing agglomeration. nih.govindexcopernicus.com The concentration of sodium citrate is a critical parameter, as it influences the amount of reduced Ag⁺ and the final size and stability of the nanoparticles. indexcopernicus.com The ratio of Ag⁺ to sodium citrate can affect the morphology of the resulting nanoparticles, leading to spherical or other shapes. indexcopernicus.com The reaction mechanism involves the complexation of Ag⁺ with citrate, followed by the reduction and controlled growth of the silver nanoparticles. indexcopernicus.com
| Reducing Agent | Role | Key Reaction Conditions | Resulting Nanoparticle Characteristics |
| Sodium Borohydride (NaBH₄) | Strong reducing agent and stabilizer. unizg.hrnih.gov | Typically performed at room temperature; requires careful control of reactant concentrations to avoid aggregation. unizg.hrsci-hub.se | Often produces small, spherical nanoparticles with a narrow size distribution. sci-hub.se |
| Sodium Citrate (Na₃C₆H₅O₇) | Weak reducing agent and stabilizer. imim.plresearchgate.net | Requires heating to boiling; the Ag⁺/citrate ratio is crucial. unmul.ac.idindexcopernicus.com | Nanoparticle size can be tuned (e.g., 30-100 nm); morphology can vary depending on synthesis parameters. indexcopernicus.com |
Electrochemical Oxidation-Reduction of Silver in Sodium-Containing Electrolytes (e.g., Sodium Nitrate, Sodium Sulphate)
The electrochemical behavior of silver in aqueous solutions containing sodium salts, such as sodium nitrate (NaNO₃) and sodium sulphate (Na₂SO₄), involves complex oxidation-reduction (redox) reactions at the electrode surface. These processes are typically studied using techniques like cyclic voltammetry. orientjchem.orgresearchgate.net
In Sodium Sulphate (Na₂SO₄) Electrolyte:
When a silver electrode is subjected to anodic polarization in a sodium sulphate solution, it undergoes oxidation. orientjchem.orgorientjchem.org The cyclic voltammograms reveal that complicated electrochemical reactions occur. In the anodic region (positive potential scan), silver is oxidized to form silver oxides and silver sulphate. orientjchem.orgorientjchem.org The height of the current peak corresponding to this oxidation increases with an increase in the potential sweep rate, indicating that the process is controlled by a combination of electron transfer kinetics and diffusion. orientjchem.org The concentration of the sodium sulphate solution also influences the rate of dissolution. researchgate.net During the reverse cathodic scan (negative potential), the previously formed silver oxides and silver sulphate are reduced back to metallic silver. orientjchem.org
In Sodium Nitrate (NaNO₃) Electrolyte:
| Electrolyte | Anodic Process (Oxidation) | Cathodic Process (Reduction) | Influencing Factors |
| Sodium Sulphate (Na₂SO₄) | Formation of silver oxides and silver sulphate. orientjchem.orgorientjchem.org | Regeneration of metallic silver from its oxides and sulphate. orientjchem.org | Potential sweep rate, Na₂SO₄ concentration. orientjchem.orgresearchgate.net |
| Sodium Nitrate (NaNO₃) | Oxidation of Ag to Ag⁺. researchgate.netiust.ac.ir | Reduction of Ag⁺ to Ag. researchgate.netiust.ac.ir | Electrolyte concentration, temperature, potential sweep rate. researchgate.net |
Crystallization and Aggregation Processes
The formation of stable silver structures, particularly nanoparticles, involves intricate processes of crystallization and aggregation that are heavily influenced by the presence of sodium species.
Crystallization:
The synthesis of silver nanoparticles via chemical reduction is a "bottom-up" approach. imim.pl Following the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰) by agents like sodium borohydride or sodium citrate, these atoms agglomerate to form oligomeric clusters. matec-conferences.org These clusters then act as nuclei for further growth, eventually leading to the formation of colloidal silver particles. matec-conferences.org X-ray diffraction (XRD) analysis of silver nanoparticles synthesized using sodium citrate has shown that they typically possess a face-centered cubic (fcc) crystal structure. indexcopernicus.com
Aggregation:
Aggregation is a critical phenomenon in colloidal silver solutions, where individual nanoparticles clump together to form larger aggregates. This process is significantly affected by the presence of sodium salts like sodium chloride (NaCl). unizg.hr
In a stable colloidal suspension, nanoparticles are often kept apart by electrostatic repulsive forces, which can be due to the adsorption of negatively charged ions like borohydride or citrate onto their surfaces. unizg.hrnih.gov The addition of an electrolyte such as NaCl introduces Na⁺ and Cl⁻ ions into the solution. These ions can shield the surface charges on the nanoparticles, reducing the electrostatic repulsion between them. unizg.hrnih.gov When the repulsive forces are sufficiently weakened, the attractive van der Waals forces dominate, causing the particles to aggregate. nih.gov
The aggregation process can be visually observed as a change in the color of the colloidal solution, often shifting from yellow to darker yellow, violet, and then gray as the particle size increases. unizg.hr The aggregation is also influenced by the concentration of the sodium salt; higher concentrations of NaCl lead to more significant aggregation. nih.gov In some cases, the interaction is not just a matter of ionic strength. Chloride ions can react with silver ions on the nanoparticle surface to form insoluble silver chloride (AgCl), which can coat the nanoparticle and further promote aggregation. researchgate.net The initial concentrations of the silver precursor (e.g., AgNO₃) and the reducing agent (e.g., NaBH₄) also play a crucial role in the aggregation behavior of the resulting nanoparticles. sci-hub.se
Diffusion-Controlled Crystallization Mechanisms (e.g., Silver Stearate)
The formation of silver carboxylates, such as silver stearate (B1226849), is a widely studied process, often initiated by the reaction between a sodium soap, like sodium stearate, and silver nitrate. acs.orgnih.gov Investigations using light microscopy have shown that the crystallization of silver stearate (AgSt) is governed by a diffusion-controlled mechanism. acs.orgcolab.ws This reaction predominantly takes place in the solution phase rather than on the solid interface of the sodium soap fibers. acs.orgresearchgate.net
The process begins when silver ions are introduced to a dispersion of sodium stearate. imaging.org The reaction is a diffusion-controlled process where silver ions react primarily with solvated sodium stearate molecules and micelles. imaging.org The initial products are tiny AgSt particles, approximately 5 nm in size. acs.orgcolab.ws These nanoparticles then aggregate to form larger, loosely packed structures referred to as embryonic crystals, which serve as precursors to the final, well-defined silver stearate crystals. acs.orgnih.gov Over time, these embryonic structures undergo processes like Ostwald ripening to form the characteristic platelet-like crystals with a lamellar structure. acs.orgimaging.org
Cryogenic transmission electron microscopy has been a valuable tool for directly imaging the microstructures at the very early stages of this precipitation process. acs.orgcolab.ws It confirms the formation of the initial ~5 nm particles that eventually coalesce into the larger crystalline structures. acs.org Notably, the morphology of the initial sodium stearate crystallites does not appear to influence the morphology of the silver stearate crystals that are ultimately formed. imaging.org
| Stage | Description | Particle/Crystal Size | Observation Method |
| Initial Reaction | Silver ions react with solvated sodium stearate molecules and micelles in solution. imaging.org | ~5 nm | Cryogenic Transmission Electron Microscopy acs.org |
| Aggregation | Initial nanoparticles aggregate into larger, loosely packed embryonic crystals. acs.orgnih.gov | Larger than 5 nm | Light Microscopy, Cryo-TEM acs.org |
| Crystal Growth | Embryonic crystals ripen and organize into the final platelet-like lamellar structures. acs.orgimaging.org | Micrometer scale (e.g., 10–20 µm) imaging.org | Light Microscopy imaging.org |
Nanoparticle Aggregation and Stabilization Mechanisms in Sodium-Containing Solutions
The stability of silver nanoparticles (AgNPs) in aqueous environments is critically influenced by the presence of electrolytes like sodium chloride (NaCl). nih.gov For electrostatically stabilized AgNPs, such as those capped with citrate, the surface carries a negative charge that creates repulsive forces between particles, preventing them from aggregating. nih.govmdpi.com
When a sodium-containing salt like NaCl is introduced into the solution, the Na+ ions can disrupt this stability. nih.gov The positively charged sodium ions shield the negative surface charges on the silver nanoparticles. nih.gov This phenomenon, known as compression or reduction of the electrical double layer (EDL), diminishes the electrostatic repulsion between the nanoparticles. nih.govmdpi.com With the repulsive barrier lowered, the attractive van der Waals forces become dominant, causing the nanoparticles to collide and form larger aggregates. nih.gov
The extent of aggregation is highly dependent on the concentration of the sodium salt. Studies have shown that while low concentrations might have a minimal effect, higher concentrations of NaCl (e.g., 150 mM) can induce significant aggregation, causing the hydrodynamic diameter of the nanoparticles to increase into the micrometer range. nih.gov For instance, one study noted that the onset of aggregation for certain AgNPs occurred at an 80 mM NaCl concentration. nih.gov Interestingly, after prolonged incubation (e.g., 24 hours) in a high-concentration NaCl solution, the average hydrodynamic diameter of aggregates might decrease, possibly due to restructuring or sedimentation of the largest aggregates. nih.gov
Conversely, certain molecules can stabilize AgNPs in sodium-containing solutions. Polymeric capping agents like polyvinylpyrrolidone (B124986) (PVP) can provide steric hindrance, a physical barrier that prevents particles from getting close enough to aggregate, even in the presence of ions. mdpi.comresearchgate.net In complex media, such as those containing natural organic matter, biomolecules can adsorb onto the nanoparticle surface, forming a "biomolecular corona" that can enhance stability and decelerate the aggregation process. nih.govugent.be
| NaCl Concentration | Effect on Citrate-Capped AgNPs | Underlying Mechanism |
| Low (e.g., 50 mM) | Slow or minimal change in aggregation. nih.gov | Insufficient Na+ ions to completely shield surface charge. nih.gov |
| High (e.g., 80-150 mM) | Rapid aggregation into micrometer-sized clusters. nih.govnih.gov | Na+ ions shield the negative surface charge, reducing electrostatic repulsion. nih.gov |
| High (prolonged incubation) | Potential decrease in average aggregate size after an initial increase. nih.gov | Possible restructuring or sedimentation of larger aggregates. nih.gov |
Corrosion Mechanisms Involving Sodium Salts (e.g., Silver in Sodium Chloride Solutions)
Silver is susceptible to corrosion in environments containing sodium salts, particularly sodium chloride (NaCl). dntb.gov.uanih.gov The primary corrosion mechanism in a sodium chloride solution involves an electrochemical reaction where silver reacts with chloride ions (Cl-). dntb.gov.uanih.gov This reaction leads to the formation of silver chloride (AgCl), a sparingly soluble salt, on the silver surface. dntb.gov.uanih.gov
The process can be described as the dissolution of the silver layer followed by the formation and potential removal of silver chloride. nih.gov The AgCl layer can be initially protective, but its local detachment or spalling can expose fresh silver to the corrosive environment, leading to further corrosion and material degradation. dntb.gov.ua In applications like silver-coated conductive yarns used in wearable electronics, this corrosion process can lead to a complete loss of electrical conductivity. dntb.gov.uanih.gov
Several factors influence the rate of corrosion. The corrosion rate of silver generally increases with higher concentrations of the NaCl electrolyte. nih.gov Temperature also plays a significant role, with higher temperatures accelerating the corrosion process. nih.gov The activation energy for the corrosion of silver in a 1 M NaCl solution has been determined to be 19 kJ/mol, increasing to 32 kJ/mol in a more dilute 0.01 M solution. nih.gov In atmospheric conditions, the presence of UV light and relative humidity, in addition to chloride-containing species, can also play a role in the formation of AgCl as a corrosion product. mdpi.com
| Factor | Influence on Silver Corrosion in NaCl Solution | Research Finding |
| NaCl Concentration | Increased concentration leads to a higher corrosion rate. nih.gov | Potentiodynamic polarization measurements confirm the trend. nih.gov |
| Temperature | Increased temperature accelerates the corrosion rate. nih.gov | The activation energy for corrosion is temperature-dependent. nih.gov |
| Corrosion Product | Formation of a silver chloride (AgCl) layer on the surface. dntb.gov.uanih.gov | The AgCl can detach, leading to electrical disconnect in conductive materials. dntb.gov.ua |
Coordination Chemistry of Silver Sodium Compounds and Complexes
Silver-Sodium Mixed Metal Coordination Polymers and Networks
Silver-sodium mixed metal coordination polymers are a subclass of coordination polymers (CPs) or metal-organic frameworks (MOFs) where both silver(I) and sodium(I) ions are integral components of the framework structure. nih.gov The incorporation of two different metal ions allows for the construction of heterometallic frameworks with potentially greater structural complexity and functionality than their homometallic counterparts. mdpi.com The design of these networks often relies on the careful selection of organic ligands capable of satisfying the different coordination preferences of the hard Na⁺ and soft Ag⁺ ions.
Research has shown that the assembly of such networks is highly dependent on factors like the nature of the organic linker, the counter-anions present, and the solvent system used. rsc.org For instance, coordination polymer chains assembled from a Ni(II) hexaazamacrocycle and sodium 4,4'-biphenyldicarboxylate (B8443884) can form a porous framework capable of hosting and reducing silver ions to form silver nanoparticles. researchgate.net While not a direct Ag-Na CP, this demonstrates how sodium-containing frameworks can serve as platforms for silver coordination chemistry. The synthesis strategy often involves the self-assembly of metal salts with multidentate organic linkers. nih.govrsc.org The resulting architectures can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks.
Table 1: Examples of Building Blocks in Silver-Based Coordination Polymers
| Component | Example | Role in Structure |
|---|---|---|
| Silver Salt | Silver Nitrate (B79036) (AgNO₃) | Primary metal node, forms coordination bonds with ligands. rsc.org |
| Sodium Salt | Sodium 4,4'-biphenyldicarboxylate | Provides counter-ion and can be incorporated into the framework. researchgate.net |
| Organic Linker | 4,4'-bipyridyl (bpy) | Bridges metal centers to form extended networks. rsc.org |
| Ancillary Ligand | Malonic acid | Modifies the coordination environment and influences final topology. mdpi.com |
Complexation with Crown Ethers and Macrocyclic Ligands (e.g., 18-crown-6)
Macrocyclic ligands, particularly crown ethers, are renowned for their ability to selectively bind metal cations based on the compatibility between the cation's ionic radius and the ligand's cavity size. wikipedia.orgnih.gov The compound 18-crown-6 (B118740), with its 18-membered ring and six oxygen donor atoms, is particularly well-suited for complexing potassium ions, but it also forms stable complexes with sodium and silver ions. wikipedia.orgwikipedia.org
The complexation of Na⁺ and Ag⁺ with 18-crown-6 has been studied to understand the kinetics and thermodynamics of binding. acs.orgrsc.org Sodium ions fit well within the 18-crown-6 cavity, forming stable complexes. wikipedia.org Silver ions also form complexes, though the nature of the interaction can be influenced by the softer character of Ag⁺, which can lead to stronger interactions with softer donor atoms like sulfur or nitrogen if present in the macrocycle. rsc.orgias.ac.inrsc.org In mixed silver-sodium systems, competitive complexation can occur, depending on the solvent and the concentrations of the ions. The presence of nitrogen or sulfur atoms in the macrocyclic ring is often essential for achieving silver selectivity over alkali metal ions like sodium. rsc.org
Studies on tetraoxime-type tetraazamacrocyclic ligands have shown they can form various silver complexes, including discrete monomeric and dimeric structures as well as polymeric chains. nih.gov The flexibility of these larger macrocycles allows them to adopt different coordination modes to accommodate the silver ion. nih.gov Isomeric S₂O macrocycles have been used to create supramolecular silver(I) complexes, where the ligand's shape influences whether the resulting structure is a discrete "sandwich" complex or an infinite 1D polymer. nih.gov
Table 2: Comparison of Na⁺ and Ag⁺ Complexation with 18-Crown-6
| Cation | Ionic Radius (Å) | Preferred Coordination | Binding Constant (log K) in Methanol | Notes |
|---|---|---|---|---|
| Na⁺ | 1.02 | Octahedral (with crown ether) | ~4.3 | Fits well within the cavity. muk.ac.ir |
| Ag⁺ | 1.15 | Linear, Trigonal, Tetrahedral | ~2.3 | Weaker binding than Na⁺ with all-oxygen donors; prefers softer donors. muk.ac.ir |
Secondary Bonding and Weak Interactions in Halogen-Metal Systems
In the solid state, the structures of silver-sodium compounds are often governed by a network of weak, non-covalent interactions. Among the most significant for silver-containing compounds are argentophilic interactions, which are attractive forces between two or more closed-shell silver(I) centers. nih.govresearchgate.net These Ag···Ag interactions, with distances often shorter than the van der Waals radius sum (~3.44 Å), are comparable in strength to hydrogen bonds and play a crucial role in determining the crystal packing and physical properties of silver complexes. researchgate.netrsc.orgresearchgate.net
Role of Sodium in Stabilizing Silver Coordination Environments
Sodium ions and sodium-containing compounds can play a significant role in stabilizing silver coordination environments, particularly in the formation of silver nanoparticles (AgNPs) and clusters. Sodium citrate (B86180), for instance, is widely used in the synthesis of AgNPs where it functions as both a reducing agent and a stabilizing (capping) agent. nih.govprotocols.io The citrate ions adsorb onto the nanoparticle surface, creating a negative charge that prevents aggregation through electrostatic repulsion. nih.govresearchgate.net
Design and Synthesis of Novel Silver-Sodium Coordination Compounds
The design and synthesis of new silver-sodium coordination compounds is an active area of research, driven by the quest for materials with novel structures and properties. Synthetic strategies often employ a "building block" approach, where pre-selected metal ions and organic ligands are combined under controlled conditions to promote self-assembly. nih.gov One-pot synthesis methods are common, where all reactants are mixed together, often leading to the crystallization of the desired product over time. nih.gov
A key strategy involves the use of ligands with multiple, distinct binding sites capable of accommodating the different coordination preferences of Ag⁺ and Na⁺. For example, aminotroponiminate (ATI) ligands have been used to synthesize sodium argentate(I) complexes. researchgate.net Another approach is the ligand replacement strategy, which has been used to access silver(III) complexes, demonstrating the versatility of synthetic methods in silver coordination chemistry. researchgate.net The choice of solvent, temperature, and metal-to-ligand ratio are critical parameters that can direct the outcome of the synthesis, sometimes yielding different isomers or polymeric structures from the same set of starting materials. rsc.orgnih.gov Optimization of reaction conditions, such as modifying the precursors, can lead to simpler synthetic routes and higher yields of complex structures like metal-organic polycatenanes. mdpi.com
Host-Guest Chemistry in Silver-Sodium Systems
The porous nature of some silver-sodium coordination polymers and MOFs makes them suitable candidates for host-guest chemistry. These materials can possess channels or cavities of specific sizes and chemical environments, allowing them to encapsulate smaller molecules (guests). The inclusion of guest molecules can be crucial for the stability of the host framework itself.
Vapor sorption experiments on silver sulfonate coordination networks have shown that these structures can lose and subsequently reabsorb guest solvent molecules, demonstrating their potential for host-guest applications. acs.org In some cases, the framework can be designed to be redox-active. For instance, a porous MOF constructed with a Ni(II) macrocycle and sodium 4,4'-biphenyldicarboxylate can act as a host for silver ions (Ag⁺). researchgate.net Upon immersion in a silver nitrate solution, the framework not only incorporates the silver ions but also reduces them to form silver nanoparticles within its pores, creating a silver-nanoparticle-MOF nanocomposite. researchgate.netsnu.ac.kr This represents a sophisticated form of host-guest chemistry where a chemical transformation of the guest is induced by the host framework.
Materials Science of Silver Sodium Systems
Zeolite-Based Materials with Silver-Sodium Ion Exchange Properties
Zeolites are crystalline, microporous aluminosilicate (B74896) minerals with a three-dimensional framework of silicon, aluminum, and oxygen. wikipedia.orgnih.gov Their structure contains pores and channels that can host cations, such as sodium (Na+), which are mobile and can be exchanged with other cations, like silver (Ag+). wikipedia.orgcsic.es This ion-exchange capability is a cornerstone of their application in various fields. nih.govrsc.org
The process of creating silver-exchanged zeolites typically involves exposing a sodium-form zeolite (Na-zeolite) to an aqueous solution containing silver ions. acs.orgmetu.edu.truq.edu.au The extra-framework Na+ ions are replaced by Ag+ ions, resulting in a material often designated as Ag-zeolite. acs.orgmetu.edu.truq.edu.au The efficiency and characteristics of this exchange depend on several factors, including the zeolite's framework structure (e.g., LTA, FAU, MOR), the Si/Al ratio, and the exchange conditions. csic.esrsc.org
Research has shown a thermodynamic affinity sequence for hydrated silver ion exchange with sodium zeolites to be X > Y > MOR, while for amminated silver ions, the sequence is MOR > Y > X. rsc.org The resulting Ag-zeolites are notable for their potent antimicrobial properties, as the exchanged silver ions can be gradually released, providing a sustained biocidal effect. csic.esmetu.edu.tr This makes them valuable as bactericidal additives in polymeric materials, such as those used in water treatment membranes to prevent biofouling. acs.orgmetu.edu.truq.edu.au The amount and rate of Ag+ release are critical for antibacterial efficiency, and understanding the ion-exchange dynamics is key to developing materials with enhanced activity. acs.orgmetu.edu.truq.edu.au
Studies on LTA-type zeolites have employed molecular dynamics simulations to understand the parameters affecting Ag+/Na+ exchange rates, including ion concentration, temperature, and crystal thickness. acs.orguq.edu.au Characterization of these materials confirms that silver is incorporated primarily as Ag+ cations within the zeolite structure without altering the fundamental framework. csic.es
Table 1: Research Findings on Silver-Sodium Ion Exchange in Zeolites
| Zeolite Type | Exchanging Ions | Key Findings & Characteristics | Applications | Citations |
|---|---|---|---|---|
| LTA (Linde Type A) | Ag+ / Na+ | Exchange dynamics are influenced by ion concentration, temperature, and crystal thickness. Ag+ release rate is crucial for antibacterial efficiency. | Antibacterial additives in polymers for water treatment membranes. | acs.orgmetu.edu.truq.edu.au |
| Zeolite X, Y, Mordenite (MOR) | Ag+(aq) / Na+ | Thermodynamic affinity sequence for exchange: X > Y > MOR. | Catalysis, adsorption, ion exchange. | rsc.org |
| Zeolite Y (FAU) | Ag+ / Na+ | Ag-FAU zeolites show high bactericidal activity. The amount of silver, pore opening size, and Si/Al ratio influence performance. | Antimicrobial additives. | csic.es |
| 4A | Ag+ / Na+ | Silver exchange alters the pore size and improves gas separation performance. Used for separating ethylene/ethane mixtures. | Gas separation, NOx reduction catalysis. | scirp.org |
Silver-Sodium Ion Exchanged Glasses for Optical and Other Material Applications
Silver-sodium ion exchange is a widely used technique to modify the surface of glass, creating materials with specific optical and mechanical properties. mpg.deaip.org The process involves immersing a sodium-containing glass (like soda-lime, aluminosilicate, or germanate glass) into a molten salt bath, typically a mixture of silver nitrate (B79036) (AgNO₃) and sodium nitrate (NaNO₃), at temperatures below the glass transition temperature. mpg.demdpi.comoptica.org During this process, Na+ ions from the glass diffuse out and are replaced by Ag+ ions from the molten salt. aip.org
The primary application of this technology is in the fabrication of integrated optical devices. mdpi.comnaun.orgspiedigitallibrary.org The substitution of smaller Na+ ions with larger and more polarizable Ag+ ions results in a localized increase in the refractive index near the glass surface. naun.orgmdpi.com This change in refractive index creates a waveguide that can confine and guide light. mdpi.comnaun.org The properties of these waveguides, such as the refractive index profile and diffusion depth, can be precisely controlled by adjusting parameters like the duration and temperature of the exchange, the concentration of silver in the salt bath, and the application of an external electric field to assist diffusion. mpg.despiedigitallibrary.orgnasa.gov
This technique is used to manufacture both surface and buried channel waveguides for applications in telecommunications, optical sensors, and astronomical interferometers. mdpi.comnaun.orgspiedigitallibrary.org For example, single-mode channel waveguides have been successfully created in germanate glass, which is transparent into the mid-infrared range, opening possibilities for new devices. spiedigitallibrary.org
Beyond waveguides, the Ag+/Na+ exchange can lead to the formation of silver nanoparticles within the glass matrix, especially during prolonged exchange periods or with subsequent heat treatment. mpg.demdpi.com These nanoparticles impart unique nonlinear optical properties to the glass, making it suitable for applications in photonics. mpg.demdpi.com
Table 2: Characteristics of Silver-Sodium Ion-Exchanged Glasses
| Glass Type | Exchange Conditions | Key Properties & Effects | Applications | Citations |
|---|---|---|---|---|
| Soda-Lime Silicate | 20-600 h at 330°C in AgNO₃/NaNO₃ melt | Formation of Ag nanoparticles (1-2 nm); increased refractive index; structural relaxation. | Photonic glasses, optical waveguides, antimicrobial surfaces. | mpg.deaip.orgoptica.org |
| Germanate (BGA-G115) | 90 min at 330°C in 0.03AgNO₃-0.97NaNO₃ melt | Creation of single-mode channel waveguides for mid-infrared wavelengths (up to 5 µm). | Integrated optics for astronomical interferometers, biological sensors. | spiedigitallibrary.org |
| Sodium Aluminosilicate | Field-assisted diffusion from Ag films (120-240 V/mm) | Formation of multimode channel waveguides; refractive index change controlled by time, temp, and field strength. | Integrated optical circuits. | nasa.gov |
| Silicate (BF33, GO14) | Ag+/Na+ exchange | Used to create beam combiners for astronomy and sensors for harsh environments (e.g., nuclear plants). | Astrophysical instruments, opto-fluidic sensors. | mdpi.com |
Formation and Control of Silver-Sodium Nanomaterials with Specific Morphologies
The synthesis of silver nanomaterials with controlled size and shape is a significant area of research due to the strong dependence of their optical, catalytic, and electronic properties on these physical characteristics. researchgate.netmdpi.com Many common chemical reduction methods for producing silver nanoparticles (AgNPs) involve sodium-containing compounds as reducing agents, stabilizers, or pH controllers, thus falling under the umbrella of silver-sodium systems.
A prevalent method is the chemical reduction of a silver precursor, such as silver nitrate (AgNO₃), using a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.comrsc.orgmdpi.com The use of sodium borohydride is advantageous because its strong reducing capacity allows for precise control over the nanoparticle's size and shape. mdpi.com By carefully managing reaction conditions, various morphologies like spheres, rods, and triangles can be produced. mdpi.com
Trisodium (B8492382) citrate (B86180) is another key sodium compound used in AgNP synthesis, often acting as both a mild reducing agent and a capping agent that stabilizes the nanoparticles and prevents agglomeration. tandfonline.comnih.govresearchgate.net The concentration of sodium citrate, along with reaction temperature and pH, can be tuned to control the final size and shape of the nanoparticles. tandfonline.com For instance, stepwise reduction using sodium borohydride and trisodium citrate has been employed to create triangular silver nanoprisms. tandfonline.com
The formation of bimetallic gold-silver nanoparticles also frequently utilizes these sodium-based reagents. In one method, AgNPs are first synthesized via reduction with trisodium citrate and sodium borohydride, after which a gold salt is added, leading to a galvanic replacement reaction that forms Au-Ag bimetallic structures. rsc.org The morphology of the final nanomaterials can be further directed by other additives. For example, the use of H₂O₂ in conjunction with sodium citrate has been shown to guide the formation of nanoprisms instead of nanospheres. mdpi.com
Table 3: Methods for Controlling Silver Nanoparticle Morphology Using Sodium Compounds
| Method | Key Reagents | Controlled Morphology | Factors for Control | Citations |
|---|---|---|---|---|
| Chemical Reduction | Silver Nitrate, Sodium Borohydride , Stabilizers (PVP, PVA) | Spheres, triangles, rods | Concentration of reducing agent, temperature, capping agents. | mdpi.commdpi.com |
| Citrate Reduction | Silver Nitrate, Trisodium Citrate | Spherical nanoparticles, triangular nanoprisms | pH, temperature, concentration of citrate, stepwise reduction. | tandfonline.comnih.gov |
| Seed-Mediated Growth | Silver Seeds, Sodium Hydroxide (B78521) , CTAB, Vc | Uniform nanotriangles | Concentration of NaOH, seed concentration, CTAB concentration. | researchgate.net |
| Galvanic Displacement | AgNPs (from Trisodium Citrate /Sodium Borohydride ), AuCl₄⁻ | Gold-Silver bimetallic nanoparticles (spherical, ~16 nm) | Mole ratio of Ag:Au. | rsc.org |
Development of Molecular Solid Solutions Involving Silver and Sodium (e.g., Bisphosphonates)
A molecular solid solution is a crystalline solid in which the molecules of one compound are incorporated into the crystal lattice of another, creating a single, homogeneous phase. libretexts.org This is distinct from a simple physical mixture. The development of molecular solid solutions involving silver and sodium represents an advanced approach to creating new functional materials, particularly in the biomedical field.
A notable example is the creation of silver/sodium alendronate salts. figshare.comacs.org Bisphosphonates (BPs), such as alendronate, are a class of drugs used to treat osteoporosis and bone metastases. figshare.comacs.orgacs.org Recent research has focused on enhancing their therapeutic potential by incorporating bioactive metal ions like silver, which is known for its antimicrobial properties. figshare.comacs.org
By synthesizing alendronate salts with a combination of silver and sodium ions, researchers have successfully created rare examples of molecular solid solutions. figshare.comacs.org In these materials, Ag+ and Na+ ions co-occupy cationic sites within the alendronate crystal structure. A key advantage of this approach is the ability to precisely adjust the concentration of the potentially cytotoxic silver cations within the compound by varying the initial silver-to-sodium ratio during synthesis. figshare.comacs.org
These silver/sodium bisphosphonate solid solutions have been shown to exhibit dual-action biological activity: they promote the viability of osteoblasts (bone-forming cells) while also possessing significant antimicrobial activity. figshare.comacs.org This makes them promising materials for applications such as coatings for medical implants, where preventing infection and promoting bone integration are both critical.
Table 4: Properties of Silver/Sodium Bisphosphonate Molecular Solid Solutions
| Compound System | Synthesis Method | Key Feature | Potential Application | Citations |
|---|---|---|---|---|
| Silver/Sodium Alendronates | Reaction of alendronic acid with silver and sodium sources. | Formation of a true molecular solid solution. | Dual-action compounds for medical implants (antimicrobial and osteogenic). | figshare.comacs.orgresearchgate.net |
| Silver Etidronate and Alendronate Salts | Chemical synthesis from respective bisphosphonate acids. | Adjustable silver content to control cytotoxicity while maintaining antimicrobial effect. | Therapeutic agents for bone-related disorders with reduced risk of infection. | figshare.comacs.orgacs.org |
Environmental Chemistry of Silver Sodium Species
Environmental Fate and Transport of Silver Compounds in the Presence of Sodium Salts
The journey of silver through the environment involves a series of interconnected processes, including dissolution, speciation, transformation, and interaction with various environmental media. The presence of sodium ions (Na+) and their counter-ions can influence each of these stages.
Dissolution and Speciation in Aqueous Environments, Including Chloride Influence
The extent to which silver compounds dissolve in water is a key factor in their environmental mobility. While metallic silver has low solubility, various silver salts can be more readily dissolved. The chemical form, or speciation, of dissolved silver is largely controlled by the ions present in the water, with chloride (Cl-), often from sodium chloride (NaCl), playing a pivotal role. gov.bc.caresearchgate.net
The formation of these complexes can be represented by the following equilibria:
Ag⁺ + Cl⁻ ⇌ AgCl(s)
AgCl(s) + Cl⁻ ⇌ AgCl₂⁻
AgCl₂⁻ + Cl⁻ ⇌ AgCl₃²⁻
AgCl₃²⁻ + Cl⁻ ⇌ AgCl₄³⁻
Table 1: Influence of Chloride Concentration on Silver Speciation This interactive table allows you to sort the data by clicking on the column headers.
| Chloride (Cl⁻) Concentration | Predominant Silver Species | Environmental Significance |
| Low | Free Silver Ion (Ag⁺) | High bioavailability and toxicity; common in freshwater. waterquality.gov.au |
| Moderate | Silver Chloride (AgCl(s)), Dichloroargentate(I) (AgCl₂⁻) | Formation of solid precipitates and some soluble complexes, reducing free Ag⁺. byu.edu |
| High | Dichloroargentate(I) (AgCl₂⁻), Trichloroargentate(I) (AgCl₃²⁻), Tetrachloroargentate(I) (AgCl₄³⁻) | Increased silver mobility due to the formation of soluble complexes; typical of marine environments. nih.govnih.gov |
Transformation Processes (e.g., Sulfidation, Chlorination, Oxidation-Reduction)
Once in the environment, silver undergoes various transformation processes that alter its form and potential impact. researchgate.net The presence of sodium salts can influence these transformations.
Sulfidation: In oxygen-poor environments, silver ions react with sulfide (B99878) (S²⁻) to form the highly insoluble silver sulfide (Ag₂S), also known as acanthite. researchgate.netgdut.edu.cnnih.gov This is a significant process for immobilizing silver and reducing its bioavailability. gdut.edu.cnnih.gov The formation of Ag₂S is generally favored over other silver compounds. researchgate.net
Chlorination: The reaction of silver with chloride from sources like sodium chloride is a key transformation process. researchgate.net The formation of AgCl can initially remove silver from the solution, but the subsequent formation of soluble chloro-complexes can lead to its remobilization. researchgate.net
Oxidation-Reduction (Redox): Silver can exist as metallic silver (Ag(0)) and the silver ion (Ag(I)). mdpi.com These forms can be interconverted through redox reactions. For example, Ag⁺ can be reduced to Ag(0) by natural organic matter. nih.gov Conversely, metallic silver can be oxidized to Ag⁺. mdpi.com The presence of chloride can influence these reactions by forming stable complexes with Ag⁺, which can make the oxidation of metallic silver more favorable. mdpi.com
Adsorption and Deposition onto Environmental Matrices (e.g., Manganese Dioxide, Ferric Compounds, Clay Minerals)
The movement of silver in aquatic systems is also governed by its tendency to attach to the surfaces of particles and sediments. who.int
Manganese Dioxide (MnO₂) and Ferric Compounds: These common soil and sediment components have a strong affinity for silver ions and are involved in the deposition of silver into sediments. who.int
Clay Minerals: Clays can adsorb silver ions, often through a process of cation exchange where Ag⁺ replaces other cations like Na⁺, K⁺, or Ca²⁺ in the clay structure. jwent.netjwent.net High concentrations of sodium ions can compete with silver for these exchange sites, potentially reducing silver adsorption. jwent.netacs.org The presence of chloride also affects adsorption, as the neutral AgCl species has a lower tendency to adsorb to charged surfaces compared to the Ag⁺ ion.
Leaching Behavior of Silver from Silver-Sodium Containing Materials
Materials containing both silver and sodium, such as certain industrial residues or silver-impregnated zeolites, can release silver into the environment through leaching. mdpi.comresearchgate.net The chemical composition of the surrounding water is a critical factor in this process. For example, the presence of substances like thiosulfate (B1220275) can significantly enhance the leaching of silver by forming stable, soluble complexes. mdpi.commdpi.comjournalssystem.com Similarly, high concentrations of chloride from sodium chloride could promote leaching by forming soluble silver-chloro complexes. researchgate.net
Interactions with Natural Organic Matter and pH Effects on Silver-Sodium Species
Natural organic matter (NOM), a complex mixture of organic compounds present in natural waters, plays a significant role in the environmental chemistry of silver. wlu.caoaepublish.comresearchgate.net
The pH of the water is a crucial factor that controls these interactions. nih.govmdpi.com At a lower pH, an increased concentration of protons (H⁺) competes with silver ions for binding sites on NOM and mineral surfaces, which can lead to higher concentrations of free Ag⁺. wlu.ca As the pH increases, more binding sites on NOM and mineral surfaces become available, leading to increased binding of Ag⁺. mdpi.comwlu.ca
The combined effect of pH and chloride concentration is also important. At a low pH and low chloride levels, Ag⁺ is the dominant form of silver. Conversely, at a high pH and high chloride levels, silver-chloro complexes are the primary dissolved species, and these interact differently with NOM and mineral surfaces than the free silver ion.
Table 2: Summary of pH and NOM Effects on Silver Speciation This interactive table summarizes the key effects. You can sort the data by clicking on the column headers.
| Condition | Effect on Silver Speciation and Mobility |
| Low pH | Increased competition from H⁺ ions reduces the adsorption of Ag⁺ to NOM and minerals, leading to higher concentrations of free Ag⁺. wlu.ca |
| High pH | Enhanced binding of Ag⁺ to deprotonated NOM and mineral surfaces, reducing the concentration of free Ag⁺. mdpi.comwlu.ca |
| Presence of NOM | Can form complexes with Ag⁺, generally reducing its bioavailability. wlu.caoaepublish.com |
| High Ionic Strength (e.g., from NaCl) | Can affect adsorption processes and Na⁺ can compete with Ag⁺ for cation exchange sites on clays. jwent.netmdpi.com |
Advanced Analytical Methodologies in Silver Sodium Systems
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are foundational for the elemental analysis of silver-sodium systems. They rely on the interaction of electromagnetic radiation with atoms to determine the concentration of specific elements.
Atomic Absorption Spectroscopy (AAS) and Graphite Furnace AAS (GFAAS) for Trace Silver and Sodium Analysis
Atomic Absorption Spectroscopy (AAS) is a spectroanalytical procedure for the quantitative measurement of chemical elements using the absorption of optical radiation by free atoms in the gaseous state. uomustansiriyah.edu.iq AAS can be used to determine over 70 different elements in solution or directly in solid samples. uomustansiriyah.edu.iq In AAS, the sample is atomized, and a light beam from a hollow cathode lamp containing the element of interest is passed through the atomic vapor. uomustansiriyah.edu.iqepa.gov The amount of light absorbed is proportional to the concentration of the analyte. uomustansiriyah.edu.iq
For trace and ultra-trace level analysis, Graphite Furnace AAS (GFAAS), also known as Electrothermal Atomic Absorption Spectrometry (ETAAS), offers significantly higher sensitivity than conventional flame AAS. researchgate.neteag.com GFAAS can achieve very low detection limits, often in the parts per billion (µg/L) range, using only small sample volumes (typically under 100 µL). researchgate.neteag.com This makes it ideal for analyzing environmental or biological samples where concentrations are low.
Research has demonstrated the high selectivity and sensitivity of GFAAS for determining trace levels of silver in various samples, including biological fluids like blood. nih.gov A detection limit for silver as low as 15 x 10⁻³ µ g/100 mL of a blood sample has been reported using GFAAS with a matrix modifier to reduce interferences. nih.gov For sodium, GFAAS is extremely sensitive, and analysis often requires a clean room environment to avoid contamination. hpst.cz The technique can also be employed to discriminate between ionic silver (Ag+) and silver nanoparticles (AgNPs) by carefully optimizing atomization conditions and using stabilizers like sodium citrate (B86180). rsc.org
Table 1: Comparative Detection Limits for Silver and Sodium by AAS Techniques
| Technique | Analyte | Typical Detection Limit (in solution) | Reference |
|---|---|---|---|
| Flame AAS | Silver (Ag) | 0.002 mg/L | uu.nl |
| Flame AAS | Sodium (Na) | <0.002 mg/L | uu.nl |
| GFAAS | Silver (Ag) | 0.0001 mg/L | uu.nl |
Detection limits are approximate and can vary with the sample matrix and instrument model. epa.gov
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) for Multi-Elemental Analysis
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for simultaneous or sequential multi-elemental analysis. ecn.nlepa.gov The method uses an inductively coupled plasma to produce excited atoms and ions that emit electromagnetic radiation at wavelengths characteristic of a particular element. labtesting.comnemi.gov A spectrometer measures the intensity of this emission, which corresponds to the concentration of the element in the sample. ecn.nlnemi.gov
ICP-AES is widely applicable for the analysis of silver and sodium in diverse matrices, including water, industrial wastes, and digests of solid samples. ecn.nlepa.govvito.be It offers high sensitivity, a wide linear range, and is less susceptible to chemical interferences compared to flame AAS. labtesting.com The technique is suitable for determining both trace and major elemental concentrations. labtesting.com For instance, EPA Method 6010C specifies ICP-AES for the determination of 29 elements, including silver and sodium. epa.gov
Research findings show that while analyzing complex matrices like seawater, the presence of high concentrations of elements like sodium can cause matrix effects, but these can often be managed by optimizing instrumental conditions or using techniques like standard addition. researchgate.net The coupling of ICP-AES with separation techniques like High-Performance Liquid Chromatography (HPLC) allows for the speciation of metal chelates, providing element-specific chromatograms for compounds containing elements like copper, zinc, calcium, and magnesium. optica.org
Table 2: Recommended Wavelengths and Typical Instrumental Detection Limits for ICP-AES
| Element | Symbol | Wavelength (nm) | Estimated Detection Limit (mg/L) | Reference |
|---|---|---|---|---|
| Silver | Ag | 328.068 | 0.007 | epa.gov |
Detection limits are for clean aqueous matrices and can be influenced by instrumentation and sample matrix. epa.gov
Flame Spectrophotometry for Sodium Determination in Silver-Containing Matrices
Flame photometry is an atomic emission technique used for the determination of alkali and alkaline earth metals. slideshare.net When a solution containing metal ions is aspirated into a flame, the heat excites the atoms, causing them to emit light of a characteristic color or wavelength. slideshare.net A filter or monochromator selects the specific wavelength for the element of interest, and a photodetector measures the intensity of the emitted light, which is proportional to the element's concentration.
This method is particularly well-suited for the quantitative analysis of sodium due to its high sensitivity and the low temperature of typical air-propane or air-acetylene flames, which readily excites sodium atoms. slideshare.net While highly effective for sodium, the presence of other elements in a silver-containing matrix can potentially cause spectral interference if their emission lines are close to that of sodium. However, modern instruments with high-resolution monochromators can often resolve these lines. For accurate results, especially in complex matrices, it is crucial to match the matrix of the calibration standards to that of the samples or to use the standard addition method to compensate for matrix effects. google.com High-purity, certified standards are used for calibration to ensure traceability and accuracy. reagecon.com
Chromatographic Separation Methods for Complex Mixtures
Chromatography is essential for separating components from a complex mixture, which can then be quantified by a suitable detector. In silver-sodium systems, this is particularly relevant for speciation analysis, such as distinguishing between ionic forms and nanoparticles.
High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net When coupled with a sensitive detector like an ICP-MS, HPLC becomes a formidable tool for speciation analysis. rsc.org This is critical in silver-sodium systems for differentiating between dissolved ionic silver (Ag+) and silver nanoparticles (AgNPs), which have different environmental fates and toxicities. researchgate.netrsc.org Research has focused on developing HPLC methods that can rapidly separate Ag+ from AgNPs of various sizes (e.g., 1-100 nm). researchgate.net This often involves using specialized columns and mobile phases containing surfactants (like sodium dodecyl sulfate) and complexing agents to prevent nanoparticle aggregation and ensure complete elution from the column. rsc.orgimi.hr
Size Exclusion Chromatography (SEC) is a specific mode of HPLC that separates molecules based on their size in solution. researchgate.netnih.gov It is particularly useful for characterizing the size distribution of nanoparticles. nih.gov For silver-sodium systems, SEC can separate larger AgNPs from smaller Ag+ ions and other small molecules. researchgate.net Challenges in this area include the potential for irreversible adsorption of silver species onto the column's stationary phase, an issue that researchers have addressed by carefully selecting mobile phase additives. imi.hr For instance, a study on the determination of sodium hyaluronate used SEC with a UV detector, demonstrating the technique's utility for large polymer analysis. researchgate.net
Electrochemical Methods for Reaction Monitoring and Speciation
Electrochemical methods offer a cost-effective, rapid, and often portable alternative for the analysis of silver and sodium. ub.edu These techniques measure changes in electrical properties like potential or current to determine the concentration and speciation of analytes.
Voltammetry, particularly stripping voltammetry, is an extremely sensitive technique for trace metal analysis. ub.edu In this method, the analyte is first pre-concentrated (deposited) onto the working electrode surface and then "stripped" off by scanning the potential. The resulting current peak is proportional to the concentration of the analyte. This method can achieve sub-nanomolar detection limits for silver. ub.edu Importantly, voltammetric methods can be designed to differentiate between free silver ions (Ag+) and AgNPs. ub.edu
Potentiometry, using ion-selective electrodes (ISEs), is another key electrochemical technique. An ISE develops a potential that is logarithmically related to the activity of a specific ion in solution. Silver-selective electrodes can be used for the direct measurement of Ag+ activity, which is crucial as free silver ions are considered the primary bioactive species. researchgate.net Recent developments have focused on creating highly selective and sensitive ISEs for silver. ub.edu
For sodium, an electrochemical sensor based on a silver nanoparticles/graphene oxide nanocomposite has been developed for detection using cyclic voltammetry. mdpi.com The sensor demonstrated high sensitivity and selectivity for sodium ions, showing its applicability for real-time determination in food samples like fish sauce. mdpi.com This highlights the synergistic use of silver (as nanoparticles in the sensor) for the detection of sodium. Similarly, electrochemical methods using electrolysis with sodium citrate as a reducing agent can be employed to synthesize silver nanoparticles, with the reaction progress monitored electrochemically. researchgate.net
Table 3: List of Compounds
| Compound Name | Formula |
|---|---|
| Silver | Ag |
| Sodium | Na |
| Silver Nitrate (B79036) | AgNO₃ |
| Sodium Chloride | NaCl |
| Sodium Citrate | Na₃C₆H₅O₇ |
| Sodium Dodecyl Sulfate | C₁₂H₂₅NaO₄S |
| Sodium Thiosulfate (B1220275) | Na₂S₂O₃ |
| Sodium Hyaluronate | (C₁₄H₂₀NNaO₁₁)n |
| Copper | Cu |
| Zinc | Zn |
| Calcium | Ca |
Nuclear Magnetic Resonance (NMR) for Component Analysis in Composite Materials
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, composition, and dynamics of molecules. researchgate.netkashanu.ac.ir In the context of silver-sodium composite materials, NMR, particularly 23Na NMR, serves as a powerful tool for quantitative analysis. researchgate.netresearchgate.net The sodium-23 (B1245947) nucleus is highly suitable for NMR studies due to its 100% natural abundance and its properties as a quadrupole nucleus (I=3/2). researchgate.net
A primary application of 23Na NMR is the determination of residual sodium content in materials such as silver and silver oxide composites. researchgate.netresearchgate.net Traditional methods like flame photometry can be hampered by interference from silver ions, which can distort the linear response for sodium determination. researchgate.net 23Na NMR offers a highly specific alternative. In a typical 23Na NMR spectrum of a sample containing sodium ions in solution, a single, sharp signal (singlet) appears at 0 ppm, corresponding to the free sodium ion (Na+). researchgate.net The area of this peak is directly proportional to the concentration of sodium, allowing for precise quantification. researchgate.netresearchgate.net
To validate the accuracy of the NMR method, studies have compared its results with those from flame photometry. researchgate.net An excellent linearity (r = 0.9994) was found for quantitative NMR (qNMR) analysis, which was superior to the linearity observed with flame photometry (r = 0.9958). researchgate.net This demonstrates that NMR can be a comparable or even superior method for sodium analysis, especially in complex matrices containing interfering ions like silver. researchgate.net Calibration curves for quantitative analysis are often generated using an external standard, such as a known concentration of a sodium salt containing a shift reagent like a dysprosium complex (e.g., Dy(TTHA)3−), which helps to resolve signals if necessary. researchgate.netresearchgate.net
Beyond simple quantification, NMR techniques like High-Resolution Magic-Angle Spinning (HR-MAS) 1H-NMR can be used to study the interactions and effects of silver-containing nanocomposites on biological systems, where sodium is a key component. nih.gov For instance, HR-MAS NMR has been used to evaluate the effects of virucidal composites based on biogenic silver nanoparticles on living cells by monitoring changes in cellular metabolites. nih.gov While this analysis focuses on proton (1H) NMR, it highlights the versatility of NMR in studying complex systems where silver and sodium-containing components are present. kashanu.ac.irnih.gov In the characterization of polyurethane/silver nanoparticle composites, 1H NMR is used to confirm the structure of the polymer matrix into which silver nanoparticles and sodium chloride may be incorporated to enhance properties like electrical conductivity. kashanu.ac.irkashanu.ac.ir
Table 2: Applications of NMR in the Analysis of Silver-Sodium Systems and Composites
| Material / System | NMR Technique | Nucleus | Key Findings | Reference(s) |
|---|---|---|---|---|
| Soft Drinks (Validation) | qNMR | 23Na | Demonstrated excellent linearity (R² = 0.9998) for sodium quantification, superior to flame photometry. | researchgate.net |
| Silver and Silver Oxide Composites | 23Na-NMR | 23Na | Used for quantitative elemental analysis of residual sodium content, overcoming interference from silver ions. | researchgate.netresearchgate.net |
| Polyurethane/Ag NPs/NaCl Composites | 1H NMR | 1H | Confirmed the chemical structure of the polyurethane matrix used to host silver nanoparticles and sodium chloride. | kashanu.ac.irkashanu.ac.ir |
| Biogenic AgNPs in Cellular Systems | HR-MAS 1H-NMR | 1H | Determined the effects of nanomaterials on living cells and their metabolic pathways, where sodium is a key physiological ion. | nih.gov |
Q & A
Q. What methodologies are most effective for synthesizing silver-sodium compounds with controlled stoichiometry?
Methodological Answer :
- Use co-precipitation or sol-gel synthesis to achieve precise stoichiometric ratios. For example, adjusting pH during co-precipitation can regulate Na⁺ and Ag⁺ ion incorporation .
- Characterization : Pair X-ray diffraction (XRD) with Rietveld refinement to confirm crystallographic phases and elemental distribution .
- Key Consideration : Monitor reaction kinetics using in-situ UV-Vis spectroscopy to avoid unintended phase segregation .
Q. How can researchers reliably characterize the electrochemical stability of silver-sodium compounds in aqueous vs. non-aqueous electrolytes?
Methodological Answer :
-
Conduct cyclic voltammetry (CV) and galvanostatic cycling in controlled environments (e.g., argon glovebox for non-aqueous systems).
-
Compare degradation mechanisms using post-mortem SEM/EDS to identify sodium leaching or silver agglomeration .
-
Data Table :
Electrolyte Type Charge Retention (%) at 100 Cycles Dominant Degradation Mechanism Aqueous (1M H₂SO₄) 72% Ag⁺ dissolution Non-aqueous (NaPF₆) 89% Na⁺ intercalation fatigue
Q. What are the primary challenges in isolating silver-sodium intermediates during reaction pathways?
Methodological Answer :
- Use stopped-flow techniques coupled with time-resolved XRD or Raman spectroscopy to capture transient phases .
- Employ DFT simulations to predict intermediate stability and guide experimental trapping conditions .
Advanced Research Questions
Q. How can contradictory reports on the catalytic activity of silver-sodium oxides in CO₂ reduction be resolved?
Methodological Answer :
- Perform systematic variance analysis to isolate factors like surface defects (e.g., oxygen vacancies) or sodium mobility. For example:
- Data Contradiction : Some studies attribute activity to Ag₂O (high selectivity) vs. NaAg₃O₂ (high stability). Reconcile by testing under varying potentials and gas atmospheres .
Q. What advanced techniques validate the proposed charge-transfer mechanisms in silver-sodium hybrid supercapacitors?
Methodological Answer :
Q. How do lattice strain and interfacial defects in silver-sodium composites influence their optoelectronic properties?
Methodological Answer :
- Use high-resolution TEM with geometric phase analysis (GPA) to quantify strain at Ag/Na₂O interfaces .
- Model defect states via hybrid DFT+U calculations and validate with photoluminescence spectroscopy .
Methodological Design & Data Analysis
Q. What statistical approaches address heterogeneity in silver-sodium nanoparticle size distributions from wet-chemical synthesis?
Methodological Answer :
Q. How should researchers design control experiments to isolate sodium’s role in silver-based catalytic systems?
Methodological Answer :
- Prepare isostructural Ag-only analogs (e.g., Ag₂O vs. NaAgO₂) and compare turnover frequencies under identical conditions .
- Utilize isotopic labeling (²³Na vs. ¹⁰⁷Ag) in mass spectrometry to track elemental participation in reaction cycles .
Theoretical & Conceptual Frameworks
Q. What theoretical models best explain the synergistic Ag-Na interactions in alloyed catalysts?
Methodological Answer :
- Develop d-band center models incorporating Na-induced charge transfer to Ag, validated by XPS valence band analysis .
- Apply molecular dynamics (MD) simulations with embedded-atom potentials to predict alloy stability under thermal stress .
Q. How can density functional theory (DFT) guide the discovery of novel silver-sodium phases with targeted properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
